Abeprazan hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[5-(2,4-difluorophenyl)-1-(3-fluorophenyl)sulfonyl-4-methoxypyrrol-3-yl]-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O3S.ClH/c1-23-10-12-11-24(28(25,26)15-5-3-4-13(20)8-15)18(19(12)27-2)16-7-6-14(21)9-17(16)22;/h3-9,11,23H,10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHTZYBQQDVIRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN(C(=C1OC)C2=C(C=C(C=C2)F)F)S(=O)(=O)C3=CC=CC(=C3)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClF3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Abeprazan Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abeprazan hydrochloride, also known as Fexuprazan hydrochloride, is a potassium-competitive acid blocker (P-CAB) that reversibly inhibits the gastric H+/K+ ATPase (proton pump). This document provides a comprehensive technical overview of the synthesis and characterization of this compound, intended to serve as a valuable resource for researchers and professionals in the field of drug development. Detailed experimental protocols for its multi-step synthesis and various analytical characterization techniques are presented. All quantitative data has been summarized in structured tables for clarity and ease of comparison. Furthermore, signaling pathways, experimental workflows, and logical relationships are visualized using Graphviz diagrams to facilitate a deeper understanding of the core concepts.
Introduction
Abeprazan is a next-generation acid suppressant belonging to the class of imidazopyridine derivatives. Unlike traditional proton pump inhibitors (PPIs), which require acidic activation and form covalent bonds with the proton pump, Abeprazan acts via a reversible, potassium-competitive mechanism, leading to a rapid and sustained inhibition of gastric acid secretion.[1][2] This distinct mechanism of action offers potential advantages in the treatment of acid-related disorders. This guide outlines the key aspects of its chemical synthesis and analytical characterization.
Synthesis of this compound
The synthesis of this compound is a multi-step process commencing from readily available starting materials. The overall synthetic workflow is depicted below.
References
Preclinical Pharmacokinetics and Metabolism of Abeprazan Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abeprazan hydrochloride, also known as Fexuprazan (DWP14012), is a potent, orally administered potassium-competitive acid blocker (P-CAB) developed for the treatment of acid-related gastrointestinal disorders. As a P-CAB, Abeprazan offers a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs) by competitively and reversibly inhibiting the H+/K+-ATPase enzyme in gastric parietal cells. This technical guide provides a comprehensive summary of the available preclinical data on the pharmacokinetics and metabolism of this compound in various animal models, which is crucial for understanding its disposition and for the design of clinical studies.
Pharmacokinetics
Preclinical pharmacokinetic studies of Abeprazan have been conducted in several species, including rats, dogs, and monkeys, to characterize its absorption, distribution, metabolism, and excretion (ADME) profile.
Bioavailability and Distribution
The absolute oral bioavailability of Abeprazan has been reported to vary across different preclinical species, with a range of 3.89% to 50.6%[1]. This variability suggests species-specific differences in absorption and/or first-pass metabolism.
The volume of distribution at steady state (Vss) has been determined in rats, monkeys, and dogs, providing insights into the extent of tissue distribution of the compound.
Table 1: Volume of Distribution (Vss) of Abeprazan in Preclinical Models
| Preclinical Model | Volume of Distribution (Vss) (L/kg) |
| Rat | 20.2 |
| Monkey | 9.17 |
| Dog | 12.6 |
Source: Development of Physiologically Based Pharmacokinetic Model for Orally Administered Fexuprazan in Humans
Metabolism
The primary route of elimination for Abeprazan is through hepatic metabolism. In vitro studies have identified the key cytochrome P450 (CYP) enzymes involved in its biotransformation.
Metabolic Pathways
Abeprazan is extensively metabolized, with the liver being the main site of this process. The major enzyme responsible for its metabolism is CYP3A4 . Other enzymes, including CYP2B6, CYP2C19, and CYP2D6 , also play a role in the formation of its metabolites, specifically M11 and M14. Notably, these major metabolites, M11 and M14, have been shown to be inactive, meaning they do not possess inhibitory effects on the H+/K+-ATPase enzyme.
Caption: Metabolic pathway of Abeprazan.
Experimental Protocols
While specific, detailed experimental protocols from the preclinical studies conducted by the developing pharmaceutical company are not publicly available, a general methodology for conducting such pharmacokinetic studies can be outlined.
Typical In Vivo Pharmacokinetic Study Protocol
A standardized workflow is generally followed for assessing the pharmacokinetic profile of a new chemical entity in animal models.
Caption: General workflow of a preclinical pharmacokinetic study.
1. Animal Models:
-
Healthy, adult male and female animals of the selected species (e.g., Sprague-Dawley rats, Beagle dogs, Cynomolgus monkeys) are used.
-
Animals are acclimatized to the laboratory conditions before the study.
2. Drug Administration:
-
For oral administration, this compound is typically formulated in a suitable vehicle (e.g., a suspension in 0.5% methylcellulose).
-
For intravenous administration, the compound is dissolved in a biocompatible solvent.
-
The drug is administered at various dose levels to assess dose proportionality.
3. Sample Collection:
-
Blood samples are collected serially at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Plasma is separated by centrifugation and stored frozen until analysis.
4. Bioanalytical Method:
-
Plasma concentrations of Abeprazan and its metabolites are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as Area Under the Curve (AUC), Maximum Concentration (Cmax), Time to Maximum Concentration (Tmax), and elimination half-life (t1/2) are calculated using non-compartmental analysis of the plasma concentration-time data.
In Vitro Metabolism Studies
1. Enzyme Systems:
-
Human and animal liver microsomes or recombinant human CYP enzymes are used to identify the metabolic pathways.
2. Incubation:
-
Abeprazan is incubated with the enzyme systems in the presence of necessary cofactors (e.g., NADPH).
3. Metabolite Identification:
-
The reaction mixture is analyzed by LC-MS/MS to identify and characterize the metabolites formed.
4. Enzyme Phenotyping:
-
Specific chemical inhibitors or antibodies for different CYP enzymes are used to determine the contribution of each enzyme to the metabolism of Abeprazan.
Conclusion
The preclinical data for this compound indicate that it is a compound with variable oral bioavailability across species and is primarily cleared through hepatic metabolism, with CYP3A4 playing a major role. Its major metabolites are inactive. This foundational knowledge of its pharmacokinetic and metabolic profile in preclinical models has been instrumental in guiding its successful clinical development. Further detailed publications of the primary preclinical data would be beneficial for a more in-depth understanding of its disposition.
References
In Vitro Enzymatic Assays for Determining the Activity of Abeprazan Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abeprazan hydrochloride, a member of the potassium-competitive acid blocker (P-CAB) class of drugs, represents a significant advancement in the management of acid-related gastrointestinal disorders. Unlike traditional proton pump inhibitors (PPIs), which irreversibly bind to the gastric H+/K+-ATPase (proton pump) and require an acidic environment for activation, Abeprazan offers a distinct mechanism of action. It competitively and reversibly inhibits the proton pump by binding to the potassium-binding site, providing a rapid and sustained suppression of gastric acid secretion.[1] This technical guide provides an in-depth overview of the core in vitro enzymatic assays essential for characterizing the activity of this compound, complete with detailed experimental protocols, data presentation tables, and visual workflows.
Mechanism of Action: Potassium-Competitive Inhibition of H+/K+-ATPase
The primary target of Abeprazan is the H+/K+-ATPase, an enzyme located in the secretory canaliculi of gastric parietal cells. This enzyme is responsible for the final step in gastric acid secretion, exchanging intracellular hydronium ions (H+) for extracellular potassium ions (K+). Abeprazan, as a P-CAB, directly competes with K+ for binding to the enzyme, thereby preventing the conformational changes necessary for proton translocation and acid secretion.[2][3][4] This mode of action is independent of the parietal cell's activation state and does not require an acidic environment to become active.[5]
Below is a diagram illustrating the signaling pathway of H+/K+-ATPase and the inhibitory action of Abeprazan.
Core In Vitro Enzymatic Assay: H+/K+-ATPase Inhibition Assay
The cornerstone for evaluating the potency of Abeprazan is the in vitro H+/K+-ATPase inhibition assay. This assay quantifies the enzymatic activity of the proton pump by measuring the rate of ATP hydrolysis, which is directly proportional to the amount of inorganic phosphate (Pi) released. The inhibitory effect of Abeprazan is determined by measuring the reduction in Pi formation in its presence.
Experimental Protocol: H+/K+-ATPase Inhibition Assay
This protocol is adapted from established methods for assaying P-CABs and can be optimized for this compound.[6][7]
1. Preparation of Gastric H+/K+-ATPase Vesicles:
-
Source: Gastric microsomes rich in H+/K+-ATPase are typically isolated from the gastric mucosa of animal models such as rabbits, swine, or rats.
-
Procedure:
-
Excise the stomach and wash the mucosal surface with a cold saline solution.
-
Scrape the gastric mucosa and homogenize it in a buffered sucrose solution.
-
Perform differential centrifugation to isolate the microsomal fraction containing the H+/K+-ATPase vesicles.
-
Determine the protein concentration of the vesicle preparation using a standard method (e.g., Bradford assay).
-
Store the vesicles at -80°C until use.
-
2. Assay Reaction Mixture:
-
Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.4).
-
The reaction mixture should contain:
-
H+/K+-ATPase vesicles (final concentration to be optimized, typically 5-10 µg of protein).
-
MgCl₂ (e.g., 2 mM).
-
KCl (concentrations will vary for kinetic studies, a fixed concentration for IC50 determination, e.g., 5 mM).
-
This compound at various concentrations (e.g., ranging from 1 nM to 10 µM). A vehicle control (e.g., DMSO) should also be included.
-
The final volume should be brought up with the reaction buffer.
-
3. Enzymatic Reaction:
-
Pre-incubate the reaction mixture containing the enzyme, buffer, ions, and Abeprazan (or vehicle) for a defined period (e.g., 30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding ATP (e.g., final concentration of 2 mM).
-
Incubate the reaction for a specific time (e.g., 20-30 minutes) at 37°C. The incubation time should be within the linear range of the enzyme reaction.
-
Terminate the reaction by adding an ice-cold stop solution, such as trichloroacetic acid (TCA).
4. Detection of Inorganic Phosphate (Pi):
-
The amount of inorganic phosphate released is determined spectrophotometrically using a colorimetric method, such as the Fiske-Subbarow method or a malachite green-based assay.
-
Measure the absorbance at the appropriate wavelength (e.g., 660 nm for the molybdenum blue method).
-
Generate a standard curve using known concentrations of phosphate to quantify the amount of Pi produced in the enzymatic reaction.
5. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of Abeprazan compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the Abeprazan concentration.
-
Determine the half-maximal inhibitory concentration (IC50) value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
Below is a workflow diagram for the H+/K+-ATPase inhibition assay.
Quantitative Data Presentation
The following tables summarize the key quantitative parameters for evaluating the in vitro activity of P-CABs. While specific data for this compound is proprietary and may not be publicly available, data for the structurally and mechanistically similar P-CAB, Vonoprazan (TAK-438), is provided for reference.[8][9][10]
Table 1: H+/K+-ATPase Inhibitory Activity of Vonoprazan
| Parameter | Value | Conditions | Reference |
| IC50 | 17 nM | Porcine gastric microsomes | [8] |
| Ki | 10 nM | pH 7.0 | [3][10] |
| pKa | 9.06 | [8][10] |
Table 2: Kinetic Parameters of Vonoprazan Inhibition
| Parameter | Description | Observation | Reference |
| Type of Inhibition | Competitive with respect to K+ | Inhibition is overcome by increasing K+ concentration | [8] |
| Reversibility | Reversible | Enzyme activity can be restored upon removal of the inhibitor | [1][5] |
| Dissociation Half-life (t1/2) | 7.5 hours (in 20 mM KCl at pH 7.0) | Slower dissociation compared to other P-CABs | [8][10] |
Enzyme Kinetic Studies
To further characterize the inhibitory mechanism of Abeprazan, detailed enzyme kinetic studies are essential. These studies typically involve measuring the initial reaction velocities at various concentrations of both the substrate (ATP) and the inhibitor (Abeprazan), as well as the competing ion (K+).
Experimental Protocol: Determination of Inhibition Type and Ki
-
Follow the general H+/K+-ATPase inhibition assay protocol.
-
To determine the type of inhibition with respect to K+, vary the concentration of KCl in the reaction mixture (e.g., from 1 mM to 20 mM) at several fixed concentrations of Abeprazan.
-
Measure the initial reaction rates for each condition.
-
Analyze the data using graphical methods such as Lineweaver-Burk or Dixon plots, or by non-linear regression fitting to kinetic models. This will reveal whether the inhibition is competitive, non-competitive, or uncompetitive with respect to K+.
-
The inhibition constant (Ki) can be calculated from these kinetic data, providing a measure of the inhibitor's binding affinity to the enzyme.
Conclusion
The in vitro enzymatic assays described in this guide provide a robust framework for the characterization of this compound's activity. The H+/K+-ATPase inhibition assay is the primary method for determining its potency (IC50), while more detailed kinetic studies can elucidate the precise mechanism of its reversible and potassium-competitive inhibition. Accurate and reproducible data from these assays are critical for preclinical drug development and for understanding the pharmacological profile of this next-generation acid suppressant. Researchers are encouraged to optimize the described protocols for their specific laboratory conditions and enzyme preparations to ensure the highest quality data.
References
- 1. Potassium-competitive acid blockers - are they the next generation of proton pump inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. Potent Potassium-competitive Acid Blockers: A New Era for the Treatment of Acid-related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potassium-competitive acid blockers and gastroesophageal reflux disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. In vitro H+ -K+ ATPase inhibitory potential of methanolic extract of Cissus quadrangularis Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How ligands modulate the gastric H,K-ATPase activity and its inhibition by tegoprazan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of a Novel Potassium-Competitive Acid Blocker of the Gastric H,K-ATPase, 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Monofumarate (TAK-438) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jmnc.samipubco.com [jmnc.samipubco.com]
- 10. Characterization of a novel potassium-competitive acid blocker of the gastric H,K-ATPase, 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438) - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility and stability studies of Abeprazan hydrochloride in different solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abeprazan hydrochloride, also known as Fexuprazan hydrochloride, is a potassium-competitive acid blocker (P-CAB) that reversibly inhibits the gastric H+/K+-ATPase (proton pump).[1][2][3] This mechanism of action provides rapid and sustained suppression of gastric acid secretion, offering a promising alternative to traditional proton pump inhibitors (PPIs) for the treatment of acid-related disorders.[1][2][3] The efficacy and safety of a pharmaceutical agent are intrinsically linked to its physicochemical properties, primarily its solubility and stability. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, along with standardized experimental protocols for their evaluation.
Physicochemical Properties
This compound is typically presented as a white to off-white crystalline powder.[4]
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation design. Based on available data, this compound exhibits pH-dependent solubility.
Table 1: Solubility of this compound in Various Solvents
| Solvent/Medium | Solubility Description | Quantitative Data (if available) | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble | Not specified | [4][5] |
| Water | Limited solubility | Not specified | [4] |
| Aqueous Buffer pH 1.2 | Slightly water-soluble | Not specified | [6] |
| Aqueous Buffer pH 4.0 | Freely soluble | Not specified | [6] |
| Aqueous Buffer pH 6.8 | Slightly water-soluble | Not specified | [6] |
Note: Quantitative solubility data for this compound in a wide range of organic and inorganic solvents is not extensively available in the public domain.
Stability Profile
The stability of a drug substance is a crucial quality attribute that ensures its safety and efficacy throughout its shelf life. This compound is reported to be stable under normal storage conditions but may be sensitive to extreme pH levels.[4]
Forced Degradation Studies:
Forced degradation studies are essential to identify potential degradation products and pathways. While specific forced degradation data for this compound is limited in publicly accessible literature, studies on a similar P-CAB, Vonoprazan, indicate that significant degradation occurs under alkaline and oxidative stress conditions.[7][8] Conversely, Vonoprazan shows stability under acidic, thermal, and photolytic stress.[7][8] This suggests that this compound may exhibit a similar degradation profile.
Metabolic Stability:
In vitro studies have shown that this compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[1] The main metabolite identified is M14, which is reported to be inactive.[1] The in vitro binding of this compound to human plasma proteins is high, at 94.3% and 92.8% for concentrations of 1 and 10 μg/mL, respectively.[1]
Experimental Protocols
Detailed and standardized protocols are critical for obtaining reliable and reproducible solubility and stability data. The following sections outline recommended methodologies based on International Council for Harmonisation (ICH) guidelines.
Solubility Determination: Shake-Flask Method
The shake-flask method is the gold standard for determining equilibrium solubility.
Protocol:
-
Preparation: Prepare a series of vials containing a fixed amount of the chosen solvent (e.g., water, buffers of different pH, organic solvents).
-
Addition of API: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to reach equilibrium.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Reporting: Express the solubility in terms of mg/mL or molarity.
Stability Indicating Method Development and Forced Degradation Studies
A stability-indicating analytical method is crucial to separate the intact drug from its degradation products.
Protocol:
-
Method Development: Develop a robust HPLC method capable of resolving this compound from potential impurities and degradants.
-
Forced Degradation: Subject this compound to various stress conditions as per ICH Q1A(R2) guidelines:
-
Acidic Hydrolysis: Treat with 0.1 N HCl at elevated temperature (e.g., 60 °C).
-
Alkaline Hydrolysis: Treat with 0.1 N NaOH at room temperature and elevated temperature.
-
Oxidative Degradation: Treat with 3-30% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid drug to dry heat (e.g., 80 °C).
-
Photostability: Expose the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
-
Analysis: Analyze the stressed samples at appropriate time points using the developed stability-indicating HPLC method.
-
Peak Purity: Confirm the peak purity of the parent drug to ensure that no degradation products are co-eluting.
Visualizations
Experimental Workflow for Solubility and Stability Testing
References
- 1. verification.fda.gov.ph [verification.fda.gov.ph]
- 2. Randomized controlled trial to evaluate the efficacy and safety of fexuprazan compared with esomeprazole in erosive esophagitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buy Fexuprazan (EVT-258071) | 1902954-60-2 [evitachem.com]
- 5. scribd.com [scribd.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. Development of a stability- indicating HPLC method for simultaneous determination of ten related substances in vonoprazan fumarate drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unveiling the Molecular Targets of Abeprazan Hydrochloride: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the molecular targets of Abeprazan hydrochloride (also known as Fexuprazan, DWP14012), a novel potassium-competitive acid blocker (P-CAB). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.
Executive Summary
This compound is a next-generation acid suppressant that directly targets the gastric H+/K+-ATPase, commonly known as the proton pump. Unlike traditional proton pump inhibitors (PPIs), Abeprazan offers a distinct mechanism of action characterized by rapid, competitive, and reversible inhibition of the proton pump. This guide elucidates the molecular interactions and downstream effects of Abeprazan, providing a foundational understanding for further research and clinical application.
Primary Molecular Target: Gastric H+/K+-ATPase
The principal molecular target of this compound is the H+/K+-ATPase enzyme, an integral membrane protein located in the secretory canaliculi of gastric parietal cells.[1][2][3][4][5][6][7][8][9] This enzyme is the final step in the pathway of gastric acid secretion, responsible for the exchange of intracellular hydronium ions (H+) for extracellular potassium ions (K+).
Abeprazan functions as a potassium-competitive acid blocker.[1][2][3][4][5][6][7][8][9] It competitively and reversibly binds to the potassium-binding site of the H+/K+-ATPase.[7][8] This action prevents the conformational changes necessary for the translocation of H+ ions into the gastric lumen, thereby inhibiting gastric acid secretion.[3][9] A key advantage of this mechanism is that it does not require an acidic environment for activation, unlike PPIs.[1][2][4]
Secondary Molecular Target: NLRP1 Inflammasome Pathway
Recent research has uncovered a potential secondary molecular target and mechanism of action for Abeprazan, suggesting a role in cellular inflammatory pathways. A 2024 study demonstrated that Abeprazan can suppress the NLRP1/Caspase-1/Gasdermin D (GSDMD) pyroptotic pathway in esophageal cells.[7][8]
Pyroptosis is a form of programmed cell death associated with inflammation. The study found that Abeprazan, along with Vonoprazan, significantly attenuated hydrocholoric acid-induced pyroptosis in esophageal cells.[7][8] This effect was not observed with the PPI esomeprazole or another P-CAB, tegoprazan.[7][8] The proposed mechanism involves the inhibition of the NLRP1 inflammasome, a key initiator of the pyroptotic cascade.[7][8] These findings suggest that Abeprazan may possess protective effects on esophageal cells beyond its acid-suppressing activity, through a direct anti-inflammatory action.[7]
Quantitative Data Summary
While a specific IC50 value for Abeprazan's inhibition of H+/K+-ATPase is not publicly available, the following table summarizes other relevant quantitative data.
| Parameter | Value | Context | Source |
| CYP3A4 Inhibition (in vitro) | IC50: 11.7 µM | Competitive inhibition. This concentration is approximately 100 times higher than the maximum plasma concentration at a clinical dose of 40mg. | [3] |
Experimental Protocols
In Vitro H+/K+-ATPase Inhibition Assay (Representative Protocol)
This protocol is a representative example of how the inhibitory activity of compounds like Abeprazan on H+/K+-ATPase is typically determined.
Objective: To determine the in vitro inhibitory effect of a test compound on the activity of H+/K+-ATPase isolated from gastric microsomes.
Materials:
-
Lyophilized H+/K+-ATPase vesicles (e.g., from porcine or rabbit gastric mucosa)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Omeprazole (as a positive control)
-
Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4)
-
ATP solution (e.g., 2 mM)
-
MgCl2 solution (e.g., 2 mM)
-
KCl solution (e.g., 10 mM)
-
Valinomycin
-
Reagents for phosphate detection (e.g., Malachite Green-based reagent)
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare all buffers and solutions to the desired concentrations.
-
Enzyme Preparation: Reconstitute the lyophilized H+/K+-ATPase vesicles in the assay buffer to a specific protein concentration.
-
Reaction Mixture Preparation: In a 96-well plate, add the following to each well:
-
H+/K+-ATPase vesicles
-
Assay Buffer
-
MgCl2
-
KCl
-
Valinomycin (to create a K+ gradient)
-
Varying concentrations of the test compound or control.
-
-
Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Initiation of Reaction: Add ATP to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specific duration (e.g., 20-30 minutes).
-
Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid or SDS).
-
Phosphate Detection: Add the phosphate detection reagent to each well and incubate for color development.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: The amount of inorganic phosphate released is proportional to the ATPase activity. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
In Vivo Models for Gastric Acid Secretion
As mentioned in preclinical studies, the in vivo efficacy of Abeprazan was evaluated using various animal models:[2]
-
Pylorus-ligated rat model: In this model, the pyloric end of the stomach is ligated to allow for the accumulation of gastric secretions, which can then be collected and analyzed for acid content.
-
Lumen-perfused rat model: This model involves perfusing the stomach with a solution and measuring the changes in pH to assess the rate of acid secretion.
-
Heidenhain pouch dog model: A surgically created pouch of the stomach is used to collect gastric juice, allowing for the direct measurement of acid output in conscious animals.
Signaling Pathways and Experimental Workflows
Abeprazan's Mechanism of Action on the Gastric Proton Pump
Caption: Abeprazan competitively inhibits the H+/K+-ATPase.
Experimental Workflow for In Vitro H+/K+-ATPase Inhibition Assay
Caption: Workflow for H+/K+-ATPase inhibition assay.
Abeprazan's Putative Anti-inflammatory Pathway
Caption: Abeprazan may inhibit the NLRP1 pyroptosis pathway.
Conclusion
This compound's primary molecular target is unequivocally the gastric H+/K+-ATPase, which it inhibits through a rapid, reversible, and potassium-competitive mechanism. This mode of action provides a distinct advantage over traditional PPIs. Furthermore, emerging evidence points to a secondary, anti-inflammatory role through the inhibition of the NLRP1 inflammasome pathway, which warrants further investigation. This technical guide provides a comprehensive foundation for understanding the molecular pharmacology of Abeprazan, which will be valuable for ongoing research and the development of novel therapeutic strategies for acid-related and potentially inflammatory gastrointestinal disorders.
References
- 1. Potassium-competitive acid blockers - are they the next generation of proton pump inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. verification.fda.gov.ph [verification.fda.gov.ph]
- 4. New Proton Pump Inhibitors – Crystalline Patent Abeprazan Succinate (DWP14012) – Granted to Korean Firm Daewoong – News & Updates [chemrobotics.in]
- 5. researchgate.net [researchgate.net]
- 6. Fexuprazan by Daewoong for Helicobacter pylori Infections: Likelihood of Approval [pharmaceutical-technology.com]
- 7. Frontiers | Fexuprazan safeguards the esophagus from hydrochloric acid-induced damage by suppressing NLRP1/Caspase-1/GSDMD pyroptotic pathway [frontiersin.org]
- 8. Fexuprazan safeguards the esophagus from hydrochloric acid-induced damage by suppressing NLRP1/Caspase-1/GSDMD pyroptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Daewoong Pharmaceutical Unveils Phase 3 Clinical Data of Fexuprazan, A Novel Potassium-competitive Acid Blocker [prnewswire.com]
- 10. medchemexpress.com [medchemexpress.com]
The Therapeutic Potential of Abeprazan Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abeprazan hydrochloride, also known as Fexuprazan, is a novel small molecule inhibitor of the gastric H+/K+-ATPase, or proton pump. It belongs to the class of potassium-competitive acid blockers (P-CABs), which represent a significant advancement in the management of acid-related disorders. Unlike traditional proton pump inhibitors (PPIs), this compound offers a distinct mechanism of action characterized by rapid, potent, and sustained acid suppression. This technical guide provides a comprehensive overview of the early-stage research on this compound, focusing on its mechanism of action, preclinical and clinical data, and the experimental methodologies employed in its evaluation.
Mechanism of Action
This compound exerts its pharmacological effect through the reversible and potassium-competitive inhibition of the H+/K+-ATPase enzyme in gastric parietal cells.[1] This enzyme is the final step in the pathway of gastric acid secretion. By competitively blocking the potassium-binding site of the proton pump, this compound effectively prevents the exchange of H+ and K+ ions across the parietal cell membrane, thereby reducing the secretion of gastric acid into the stomach lumen.[2] A key advantage of this mechanism is that it does not require acid-mediated activation, allowing for a more rapid onset of action compared to PPIs.[1]
Signaling Pathway of Gastric Acid Secretion and Inhibition by this compound
The following diagram illustrates the signaling pathway leading to gastric acid secretion and the point of intervention for this compound.
Preclinical Research
In Vitro Studies
The primary in vitro evaluation of this compound involves assessing its inhibitory activity against the H+/K+-ATPase enzyme.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against gastric H+/K+-ATPase.
Methodology: A common method for this assay involves the use of isolated gastric microsomes, which are rich in H+/K+-ATPase.
-
Preparation of Gastric Microsomes: Gastric mucosal scrapings are homogenized and subjected to differential centrifugation to isolate the microsomal fraction containing the proton pumps.
-
Enzyme Inhibition Assay: The prepared microsomes are incubated with varying concentrations of this compound. The enzymatic reaction is initiated by the addition of ATP, and the ATPase activity is determined by measuring the amount of inorganic phosphate released.
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
While a specific IC50 value for Abeprazan's direct inhibition of H+/K+-ATPase is not publicly available, it has been shown to have a competitive inhibitory effect against CYP3A4 in vitro with an IC50 of 11.7 μM.[3]
In Vivo Studies
Preclinical in vivo studies have been conducted in various animal models to evaluate the efficacy of this compound in inhibiting gastric acid secretion.
Objective: To assess the antisecretory effect of this compound in a model of basal gastric acid secretion.
Methodology:
-
Animal Preparation: Rats are fasted overnight with free access to water.
-
Surgical Procedure: Under anesthesia, the pylorus of the stomach is ligated to allow for the accumulation of gastric juice.
-
Drug Administration: this compound or vehicle is administered, typically orally or intraduodenally.
-
Sample Collection and Analysis: After a set period, the animals are euthanized, and the gastric contents are collected. The volume of gastric juice, pH, and total acid output are measured.
Objective: To evaluate the effect of this compound on stimulated gastric acid secretion in a chronic model.
Methodology:
-
Animal Preparation: Dogs are surgically prepared with a Heidenhain pouch, which is an isolated portion of the stomach that retains its vagal nerve supply but is separated from the main stomach.
-
Stimulation of Acid Secretion: Gastric acid secretion is stimulated using agents like histamine or pentagastrin.
-
Drug Administration: this compound is administered intravenously or orally.
-
Sample Collection and Analysis: Gastric juice is collected from the pouch at regular intervals, and the volume and acidity are measured.
Preclinical studies have demonstrated that fexuprazan inhibits gastric acid secretion to an equal or greater extent than vonoprazan.[2]
Clinical Research
Phase 1 Clinical Trials in Healthy Volunteers
Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in healthy subjects.
Methodology: These are typically randomized, double-blind, placebo-controlled studies with single ascending dose and multiple ascending dose cohorts.
-
Subject Enrollment: Healthy male and/or female volunteers are recruited.
-
Drug Administration: Subjects receive single or multiple oral doses of this compound or placebo.
-
Pharmacokinetic Analysis: Blood samples are collected at various time points to determine the plasma concentrations of this compound. Key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) are calculated.
-
Pharmacodynamic Analysis: The effect on gastric acid secretion is assessed by continuous 24-hour intragastric pH monitoring.
Quantitative Data from Early-Stage Research
| Dose | Cmax (ng/mL) | Tmax (hours) | Elimination Half-life (hours) |
| 10 mg | 8.26 | 2.25 | ~9 |
| 40 mg | 33.87 - 34.62 | 2.50 - 3.50 | 9.44 - 9.91 |
| 80-320 mg | - | 1.75 - 3.5 | ~9 |
| Dose | Cmax,ss (ng/mL) | Tmax,ss (hours) | AUC0–12h,ss (h∙ng/mL) |
| 10 mg (twice daily) | 16.51 | 2.25 | 109.73 |
Cmax,ss: Maximum plasma concentration at steady state; Tmax,ss: Time to reach Cmax at steady state; AUC0–12h,ss: Area under the plasma concentration-time curve from 0 to 12 hours at steady state.
| Treatment Group | Erosion Improvement Rate at 2 Weeks |
| Fexuprazan 20 mg once daily | 57.8% |
| Fexuprazan 10 mg twice daily | 65.7% |
| Placebo | 40.6% |
Conclusion
This compound is a promising new therapeutic agent for the treatment of acid-related disorders. Its novel mechanism of action as a potassium-competitive acid blocker provides a rapid and sustained inhibition of gastric acid secretion. Early-stage research, encompassing in vitro, preclinical, and clinical studies, has demonstrated its potent antisecretory effects and a favorable pharmacokinetic and safety profile. Further clinical development is ongoing to fully elucidate its therapeutic potential in various acid-related conditions. The data presented in this guide underscore the scientific rationale for the continued investigation of this compound as a valuable addition to the armamentarium for managing these prevalent diseases.
References
A Comprehensive Literature Review of Potassium-Competitive Acid Blockers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of potassium-competitive acid blockers (P-CABs), a novel class of drugs for the management of acid-related gastrointestinal disorders. This document delves into their mechanism of action, pharmacokinetic and pharmacodynamic profiles, clinical efficacy, and safety, with a focus on providing detailed data and experimental methodologies for the scientific community.
Introduction
Potassium-competitive acid blockers (P-CABs) represent a significant advancement in the treatment of acid-peptic disorders, offering a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs).[1] Unlike PPIs, which require acid activation and irreversibly bind to the gastric H+,K+-ATPase (proton pump), P-CABs act by competitively and reversibly inhibiting the potassium-binding site of the proton pump.[2][3] This novel mechanism translates into a more rapid onset of action, prolonged acid suppression, and dosing flexibility, addressing some of the unmet needs in the management of conditions like gastroesophageal reflux disease (GERD) and Helicobacter pylori infection.[4][5] This guide will explore the core scientific and clinical aspects of P-CABs, with a focus on vonoprazan and tegoprazan, the most extensively studied agents in this class.
Mechanism of Action
The final step in gastric acid secretion is mediated by the H+,K+-ATPase, an enzyme located in the secretory canaliculi of parietal cells. This pump actively transports H+ ions into the gastric lumen in exchange for K+ ions. P-CABs exert their effect by directly competing with K+ for binding to the proton pump.[6][7]
Vonoprazan, a prominent P-CAB, binds to a luminal vestibule of the H+,K+-ATPase alpha subunit, between the transmembrane helices 4, 5, and 6.[4][5] This binding is ionic and reversible, yet vonoprazan exhibits a slow dissociation rate, contributing to its long-lasting effect.[4] Tegoprazan also acts as a reversible and K+-competitive inhibitor of the H+/K+-ATPase.[6][8]
The key distinctions in the mechanism of action between P-CABs and PPIs are:
-
Activation: P-CABs do not require an acidic environment for activation, whereas PPIs are prodrugs that need to be converted to their active form in the acidic parietal cell canaliculus.[2]
-
Binding: P-CABs bind reversibly and competitively with potassium, while PPIs bind irreversibly and covalently to the proton pump.[7][9]
-
Onset of Action: Due to their direct action, P-CABs have a much faster onset of action, typically within hours, compared to the 3-5 days required for PPIs to reach maximal effect.[2]
Mechanism of P-CABs on the gastric proton pump.
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic and pharmacodynamic properties of P-CABs contribute to their clinical advantages over PPIs. They are generally characterized by rapid absorption and a longer half-life compared to PPIs.
Pharmacokinetic Parameters of P-CABs
| Drug | Tmax (hours) | Cmax (ng/mL) | Half-life (hours) | Metabolism | Food Effect |
| Vonoprazan | 1.5 - 2.0 | Varies by dose | ~7.7 | CYP3A4, CYP2B6, CYP2C19, CYP2D6, SULT2A1 | Minimal |
| Tegoprazan | 0.5 - 1.0 | Varies by dose | 3.65 - 5.39 | CYP3A4 | Minimal |
| Fexuprazan | ~2.0 | Varies by dose | ~9.0 | - | Minimal |
| Revaprazan | ~3.0 | Varies by dose | ~5.0 | - | Minimal |
Data compiled from multiple sources.[10][11][12]
Pharmacodynamic Parameters of P-CABs
| Drug | Metric | Value |
| Vonoprazan | % time pH > 4 (Day 1) | ~63% |
| % time pH > 4 (Day 7) | ~85%[10] | |
| Tegoprazan | Onset of acid suppression | Rapid |
| Duration of acid suppression | Prolonged |
Clinical Efficacy
Clinical trials have demonstrated the efficacy of P-CABs in various acid-related disorders, often showing non-inferiority or superiority to PPIs.
Gastroesophageal Reflux Disease (GERD)
In patients with erosive esophagitis, vonoprazan has shown healing rates comparable to or, in severe cases (Los Angeles grades C/D), better than lansoprazole.[12][13] Tegoprazan has also demonstrated non-inferiority to esomeprazole in healing erosive esophagitis.[14] For non-erosive reflux disease (NERD), P-CABs have been shown to be superior to placebo in providing symptom relief.[13]
Helicobacter pylori Eradication
P-CAB-based triple therapies have consistently shown higher eradication rates for H. pylori compared to PPI-based triple therapies.[15][16] A meta-analysis of randomized clinical trials reported a pooled eradication rate of 92.4% for P-CAB-based therapy versus 77.8% for PPI-based therapy in per-protocol analysis.[15] The superior acid suppression by P-CABs is thought to enhance the efficacy of antibiotics used in the eradication regimen.
Clinical Efficacy Data from Selected Trials
| Indication | P-CAB Regimen | Comparator Regimen | Efficacy Endpoint | P-CAB Result | Comparator Result | Reference |
| Erosive Esophagitis (8 weeks) | Vonoprazan 20 mg | Lansoprazole 30 mg | Healing Rate | 92.4% | 91.3% | [13] |
| Erosive Esophagitis (8 weeks) | Tegoprazan 50 mg | Esomeprazole 40 mg | Healing Rate | 98.9% | 98.9% | [14] |
| H. pylori Eradication (First-line) | P-CAB + Amoxicillin + Clarithromycin | PPI + Amoxicillin + Clarithromycin | Eradication Rate (PP) | 92.4% | 77.8% | [15][16] |
| H. pylori Eradication | Vonoprazan + Amoxicillin | - | Eradication Rate (ITT) | 91.7% | - | [17] |
Safety and Tolerability
The safety profiles of P-CABs are generally comparable to those of PPIs in short-term studies.[12] Long-term safety data are still emerging.
Common Adverse Events
The most frequently reported adverse events in clinical trials with P-CABs are generally mild to moderate and include:
-
Nasopharyngitis
-
Diarrhea
-
Headache
-
Constipation
-
Abdominal pain
Incidence of Treatment-Emergent Adverse Events (TEAEs)
| Study (Indication) | P-CAB Group | Comparator/Placebo Group | Incidence of TEAEs (P-CAB) | Incidence of TEAEs (Comparator/Placebo) |
| Vonoprazan vs. Lansoprazole (Erosive Esophagitis) | Vonoprazan 20 mg | Lansoprazole 30 mg | 38% | 37% |
| Tegoprazan vs. Esomeprazole (Erosive Esophagitis) | Tegoprazan 50/100 mg | Esomeprazole 40 mg | Comparable | Comparable |
Data compiled from multiple sources.
Experimental Protocols
This section provides an overview of key experimental methodologies used in the research and development of P-CABs.
In Vitro H+,K+-ATPase Inhibition Assay
Objective: To determine the inhibitory activity of a P-CAB on the gastric proton pump.
Materials:
-
Gastric microsomes containing H+,K+-ATPase (prepared from porcine or rabbit stomachs)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
ATP (substrate)
-
MgCl₂ and KCl (cofactors)
-
Test compound (P-CAB) and reference inhibitor (e.g., omeprazole)
-
Reagents for phosphate detection (e.g., malachite green solution)
-
Microplate reader
Procedure:
-
Enzyme Preparation: Gastric microsomes are prepared from fresh or frozen gastric mucosa by homogenization and differential centrifugation. The protein concentration of the microsomal suspension is determined.
-
Reaction Mixture: A reaction mixture is prepared containing the assay buffer, MgCl₂, KCl, and the gastric microsome suspension.
-
Incubation: The test compound (P-CAB) at various concentrations is pre-incubated with the reaction mixture for a specified time (e.g., 30 minutes) at 37°C.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of ATP.
-
Termination of Reaction: After a defined incubation period (e.g., 10-30 minutes), the reaction is stopped by adding a quenching solution (e.g., trichloroacetic acid).
-
Phosphate Detection: The amount of inorganic phosphate released from ATP hydrolysis is quantified colorimetrically using a reagent like malachite green. The absorbance is measured using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the P-CAB, and the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) is determined by non-linear regression analysis.
Measurement of Gastric Acid Secretion in Humans
Objective: To assess the in vivo effect of a P-CAB on gastric acid secretion.
Procedure (Aspiration Method):
-
Patient Preparation: Subjects fast overnight.
-
Nasogastric Tube Placement: A nasogastric tube is inserted into the stomach, and its position is confirmed.
-
Basal Acid Output (BAO) Measurement: Gastric contents are continuously aspirated for a baseline period (e.g., 1 hour) to determine the basal acid secretion rate.
-
Drug Administration: The P-CAB or placebo is administered orally.
-
Post-Dose Acid Output Measurement: Gastric contents are collected for several hours post-dosing to measure the effect of the drug on acid secretion.
-
Sample Analysis: The volume of each gastric sample is measured, and the acid concentration is determined by titration with a standard base (e.g., NaOH) to a specific pH endpoint.
-
Data Analysis: The acid output is calculated (volume × concentration) and expressed as mmol/hour. The percentage of inhibition of gastric acid secretion is determined by comparing the post-dose output to the basal output.
Pharmacokinetic Analysis using LC-MS/MS
Objective: To quantify the concentration of a P-CAB in plasma samples.
Procedure:
-
Sample Collection: Blood samples are collected from subjects at various time points after drug administration. Plasma is separated by centrifugation and stored frozen until analysis.
-
Sample Preparation: The P-CAB is extracted from the plasma using protein precipitation or liquid-liquid extraction. An internal standard is added to the samples before extraction.
-
LC-MS/MS Analysis: The extracted samples are injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Chromatography: The P-CAB and internal standard are separated from other plasma components on a C18 column using a gradient elution with a mobile phase consisting of an aqueous solution (e.g., with formic acid) and an organic solvent (e.g., acetonitrile).
-
Mass Spectrometry: The separated compounds are ionized (e.g., using electrospray ionization) and detected by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for the P-CAB and the internal standard.
-
-
Data Analysis: A calibration curve is generated using standards of known concentrations. The concentration of the P-CAB in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard with the calibration curve. Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) are then calculated.[2][18][19]
Animal Model of GERD
Objective: To evaluate the efficacy of a P-CAB in an animal model of reflux esophagitis.
Procedure (Surgical Model in Rats):
-
Animal Preparation: Rats are anesthetized.
-
Surgical Procedure: A laparotomy is performed, and the pylorus and the transitional region between the forestomach and the corpus are ligated to induce reflux of gastric contents into the esophagus.
-
Drug Administration: The P-CAB or vehicle is administered orally or intraperitoneally before or after the surgery.
-
Euthanasia and Tissue Collection: After a set period (e.g., 6-8 hours), the animals are euthanized, and the esophagus and stomach are removed.
-
Macroscopic and Microscopic Evaluation: The esophagus is examined for gross lesions, and the severity of esophagitis is scored. Histological analysis is performed on esophageal tissue sections to assess inflammation, erosion, and ulceration.
-
Data Analysis: The lesion scores and histological findings are compared between the P-CAB-treated group and the control group to determine the protective effect of the drug.[10][20][21]
A typical workflow for the development of P-CABs.
Conclusion
Potassium-competitive acid blockers have emerged as a valuable new class of drugs for the management of acid-related disorders. Their distinct mechanism of action, rapid onset, and prolonged acid suppression offer significant advantages over traditional PPIs. Clinical data have demonstrated their efficacy and safety in the treatment of GERD and for the eradication of H. pylori. As more long-term data become available and new P-CABs are developed, their role in the therapeutic armamentarium for acid-related diseases is likely to expand further, providing improved treatment options for patients and clinicians.
References
- 1. vonoprazan | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Establishment of animal model of gastroesophageal reflux disease by per-oral endoscopic tunneling: a preliminary study - Hu - Journal of Thoracic Disease [jtd.amegroups.org]
- 4. The binding selectivity of vonoprazan (TAK-438) to the gastric H+,K+−ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The binding selectivity of vonoprazan (TAK-438) to the gastric H+, K+ -ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Tegoprazan? [synapse.patsnap.com]
- 7. Vonoprazan: A New Potassium-Competitive Acid Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tegoprazan: a novel, highly selective, and potent potassium-competitive acid blocker (P-CAB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Frontiers | Clinical pharmacokinetics of potassium competitive acid blockers: a systematic review and meta-analysis [frontiersin.org]
- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 14. Effects of Tegoprazan, Potassium-Competitive Acid Blocker, on the Gastric Emptying and Postprandial Symptoms in Healthy Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Helicobacter pylori eradication in the group receiving standard -dose and group continue taking amoxicillin for 4 weeks; a clinical trial study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Animal Model: Reflux Models in Esophageal Adenocarcinoma | Springer Nature Experiments [experiments.springernature.com]
- 17. Helicobacter pylori eradication protocols - Wikipedia [en.wikipedia.org]
- 18. LC-MS/MS Method Development and Validation for Clinical Pharmacokinetics and Therapeutic Drug Monitoring of Potassium-Competitive Acid Blocker Vonoprazan-Based Triple Therapy for H. pylori in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Surgical Models of Gastroesophageal Reflux with Mice [jove.com]
- 21. Non-surgical animal model of gastroesophageal reflux disease by overeating induced in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Abeprazan Hydrochloride: A Comprehensive Toxicological and Safety Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abeprazan hydrochloride, also known as Fexuprazan (DWP14012), is a potassium-competitive acid blocker (P-CAB) developed for the treatment of acid-related gastrointestinal disorders. As a P-CAB, Abeprazan offers a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs) by competitively and reversibly inhibiting the H+/K+-ATPase enzyme in gastric parietal cells. This inhibition is not dependent on an acidic environment for activation, leading to a rapid and sustained suppression of gastric acid secretion. This technical guide provides a comprehensive overview of the toxicological profile and safety assessment of this compound, based on publicly available non-clinical and clinical data.
Mechanism of Action
This compound directly inhibits the final step in the gastric acid secretion pathway. By competitively binding to the potassium-binding site of the H+/K+-ATPase, it prevents the exchange of extracellular K+ for intracellular H+, thereby blocking the secretion of gastric acid into the stomach lumen.
Caption: Mechanism of Action of this compound.
Pharmacokinetics
Pharmacokinetic studies have been conducted in various animal species and humans.
| Parameter | Rat | Dog | Human | Reference |
| Metabolism | Primarily by CYP3A4 | Primarily by CYP3A4 | Primarily by CYP3A4 | [1] |
| Excretion (Oral) | 18.8% Urine, 80.1% Feces | 38.8% Urine, 57.9% Feces | ~0.6% Urine (unchanged) | [1] |
| Plasma Protein Binding | Not specified | Not specified | 92.8% - 94.3% | [1] |
| Elimination Half-life | Not specified | Not specified | ~9.7 hours | [1] |
Table 1: Summary of Pharmacokinetic Parameters for this compound.
Toxicological Profile
A comprehensive battery of non-clinical studies has been conducted to evaluate the toxicological profile of this compound.
Acute Toxicity
Specific LD50 values from acute toxicity studies are not publicly available. Clinical trials in healthy adults have investigated single doses up to 320 mg, with the drug being generally well-tolerated.[1]
Repeated-Dose Toxicity
Detailed findings from repeated-dose toxicity studies in animals are not fully available in the public domain. However, clinical studies in humans have shown that multiple oral administrations of this compound were well-tolerated, with liver toxicity not being higher than that of a placebo.[2][3]
Genotoxicity
This compound has been evaluated in a standard battery of genotoxicity assays and has been found to be non-genotoxic.[1]
| Assay | Test System | Results | Reference |
| Bacterial Reverse Mutation (Ames) | Salmonella typhimurium, Escherichia coli | Negative | [1] |
| In Vitro Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | Negative | [1] |
| In Vivo Micronucleus | Rat | Negative | [1] |
Table 2: Summary of Genotoxicity Studies.
References
Methodological & Application
Application Notes and Protocols for the Effective Use of Abeprazan Hydrochloride in Rodent Models of GERD
Audience: Researchers, scientists, and drug development professionals.
Introduction
Abeprazan hydrochloride, also known as Fexuprazan (DWP14012), is a potassium-competitive acid blocker (P-CAB) under development for the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD).[1][2] Unlike proton pump inhibitors (PPIs), Abeprazan competitively and reversibly inhibits the H+/K+-ATPase (proton pump) in gastric parietal cells, does not require acid activation, and has a rapid onset of action.[1][3][4] These pharmacological properties make it a promising candidate for GERD therapy. This document provides detailed protocols for utilizing this compound in established rodent models of GERD to assess its preclinical efficacy.
Mechanism of Action
Abeprazan inhibits the final step of gastric acid secretion by binding to the H+/K+-ATPase enzyme system in a K+ competitive manner. This reversible inhibition leads to a rapid and potent suppression of gastric acid production.[3][4]
Signaling Pathway of Gastric Acid Secretion and Inhibition by Abeprazan
Caption: H+/K+-ATPase signaling pathway and inhibition by Abeprazan.
Experimental Protocols
Surgically Induced Chronic Reflux Esophagitis Model in Rats
This model is designed to create chronic reflux of gastric contents into the esophagus, leading to esophagitis that closely mimics the human condition.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Anesthetics (e.g., ketamine/xylazine cocktail)
-
Surgical instruments
-
Sutures
Procedure:
-
Animal Acclimation: Acclimate rats for at least one week with free access to food and water.
-
Fasting: Fast the rats for 24 hours before surgery, with free access to water.
-
Anesthesia: Anesthetize the rats using an appropriate anesthetic regimen.
-
Surgical Procedure:
-
Make a midline laparotomy incision.
-
Ligate the transitional region between the forestomach and the glandular portion of the stomach with a silk suture.
-
To induce duodenal reflux, a partial obstruction of the duodenum near the pylorus can be created using a small ring or band.
-
Close the abdominal incision in layers.
-
-
Post-operative Care: Provide appropriate post-operative care, including analgesics and a soft diet.
-
Drug Administration:
-
Begin oral administration of this compound or vehicle one day after surgery and continue for the desired study duration (e.g., 7-14 days).
-
Administer the drug once or twice daily via oral gavage.
-
-
Euthanasia and Tissue Collection:
-
At the end of the treatment period, euthanize the rats.
-
Carefully dissect the esophagus and stomach.
-
-
Macroscopic and Histological Evaluation:
Pylorus Ligation-Induced Acute GERD Model in Rats
This model is used to evaluate the acute effects of anti-secretory agents on gastric acid accumulation and subsequent esophageal damage.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound
-
Vehicle
-
Anesthetics
-
Surgical instruments
-
Sutures
-
pH meter
-
Tubes for gastric content collection
Procedure:
-
Animal Acclimation and Fasting: As described in the chronic model.
-
Drug Administration: Administer this compound or vehicle orally 30-60 minutes before the surgical procedure.
-
Anesthesia and Surgery:
-
Anesthetize the rats.
-
Perform a midline laparotomy and ligate the pylorus of the stomach.
-
Close the abdominal incision.
-
-
Gastric Content Collection: After a set period (e.g., 4-6 hours), euthanize the rats.
-
Analysis:
-
Carefully clamp the esophagus and remove the stomach.
-
Collect the gastric contents and measure the volume.
-
Centrifuge the contents and measure the pH of the supernatant.
-
Determine the total acid output by titration with 0.01 N NaOH.
-
Examine the esophagus for acute lesions.
-
Data Presentation
Quantitative data from these experiments should be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of this compound on Gastric Secretion in Pylorus-Ligated Rats
| Treatment Group | Dose (mg/kg) | Gastric Volume (mL) | Gastric pH | Total Acidity (mEq/L) |
| Vehicle Control | - | |||
| Abeprazan HCl | 1 | |||
| Abeprazan HCl | 3 | |||
| Abeprazan HCl | 10 | |||
| Positive Control |
Data to be presented as mean ± SEM. Statistical significance versus vehicle control to be indicated.
Table 2: Effect of this compound on Esophageal Lesions in a Chronic Reflux Esophagitis Rat Model
| Treatment Group | Dose (mg/kg) | Macroscopic Lesion Score | Histological Score |
| Sham Control | - | ||
| Vehicle Control | - | ||
| Abeprazan HCl | 1 | ||
| Abeprazan HCl | 3 | ||
| Abeprazan HCl | 10 | ||
| Positive Control |
Data to be presented as mean ± SEM. Statistical significance versus vehicle control to be indicated.
Mandatory Visualizations
Experimental Workflow: Chronic Reflux Esophagitis Model
Caption: Workflow for the chronic reflux esophagitis model.
Experimental Workflow: Pylorus Ligation Model
Caption: Workflow for the pylorus ligation model.
Conclusion
The protocols outlined in this document provide a framework for the preclinical evaluation of this compound in validated rodent models of GERD. By employing these models, researchers can effectively assess the dose-dependent efficacy of Abeprazan in reducing gastric acid secretion and protecting the esophageal mucosa from acid-induced damage. The systematic collection and presentation of quantitative data are crucial for determining the therapeutic potential of this novel P-CAB.
References
- 1. researchgate.net [researchgate.net]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Fexuprazan safeguards the esophagus from hydrochloric acid-induced damage by suppressing NLRP1/Caspase-1/GSDMD pyroptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Fexuprazan safeguards the esophagus from hydrochloric acid-induced damage by suppressing NLRP1/Caspase-1/GSDMD pyroptotic pathway [frontiersin.org]
- 5. Acid Reflux Directly Causes Sleep Disturbances in Rat with Chronic Esophagitis | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
Recommended dosage and administration of Abeprazan hydrochloride for in vivo studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the recommended dosage and administration of Abeprazan hydrochloride (also known as Fexuprazan or DWP14012) for in vivo studies. While specific preclinical dosages are not widely published, this document outlines the established mechanism of action, relevant animal models, and detailed experimental protocols based on available information for potassium-competitive acid blockers (P-CABs).
Mechanism of Action
This compound is a potassium-competitive acid blocker (P-CAB) that inhibits gastric acid secretion by reversibly binding to the H+/K+ ATPase (proton pump) in gastric parietal cells.[1][2] Unlike proton pump inhibitors (PPIs), this compound does not require an acidic environment for activation and acts by competing with potassium ions (K+), thereby preventing the final step in the gastric acid secretion pathway.[1][2]
Recommended Dosage and Administration for In Vivo Studies
While preclinical studies have established that this compound inhibits gastric acid secretion in a dose-dependent manner in various animal models, including pylorus-ligated rats and Heidenhain pouch dogs, specific dosage information from these studies is not publicly available.[1][2] However, data from studies on other P-CABs can provide a reference for dose-ranging experiments.
For instance, a study on the P-CAB Zastaprazan (JP-1366) in a Heidenhain pouch dog model used the following dosages:
| Compound | Animal Model | Dosage (mg/kg) | Route of Administration |
| Zastaprazan (JP-1366) | Heidenhain Pouch Dog | 1, 3, and 5 | Oral |
It is crucial to perform dose-response studies to determine the optimal dosage of this compound for each specific animal model and experimental endpoint.
Experimental Protocols
The following are detailed protocols for common in vivo models used to assess the efficacy of gastric acid secretion inhibitors.
Pylorus-Ligated Rat Model
This model is used to evaluate the effect of a compound on basal gastric acid secretion.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Suture materials
-
pH meter
-
Tubes for gastric content collection
Procedure:
-
Animal Preparation: Male Sprague-Dawley or Wistar rats (200-250 g) are typically used. The animals should be acclimatized for at least one week before the experiment.
-
Fasting: Fast the rats for 18-24 hours before the experiment, with free access to water.
-
Drug Administration: Administer this compound or vehicle orally or via the desired route.
-
Anesthesia and Surgery: Anesthetize the rats. Make a midline laparotomy incision to expose the stomach.
-
Pylorus Ligation: Gently lift the stomach and ligate the pyloric sphincter with a silk suture.
-
Closure: Close the abdominal wall with sutures.
-
Recovery and Incubation: Allow the animals to recover in a clean cage for a predetermined period (e.g., 4 hours) to allow for the accumulation of gastric secretions.
-
Sample Collection: Euthanize the animals and carefully collect the gastric contents.
-
Analysis: Measure the volume of the gastric juice, determine the pH, and titrate with 0.01 N NaOH to determine the total acidity.
Heidenhain Pouch Dog Model
This model is used for long-term studies of gastric acid secretion in conscious animals.
Materials:
-
Surgically prepared Heidenhain pouch dogs
-
This compound
-
Vehicle
-
Gastric stimulant (e.g., histamine, pentagastrin)
-
Collection tubes
Procedure:
-
Animal Preparation: Use dogs that have been surgically fitted with a Heidenhain pouch (a vagally denervated pouch of the fundic stomach). Allow for a full recovery period after surgery.
-
Fasting: Fast the dogs for at least 18 hours before the experiment, with free access to water.
-
Baseline Secretion: Collect gastric juice from the pouch for a baseline period to determine the basal acid output.
-
Stimulation: Administer a gastric stimulant (e.g., continuous intravenous infusion of histamine) to induce a stable level of acid secretion.
-
Drug Administration: Once a steady state of acid secretion is achieved, administer this compound or vehicle.
-
Sample Collection: Collect gastric juice from the pouch at regular intervals (e.g., every 15-30 minutes) for several hours.
-
Analysis: Measure the volume of each sample and titrate to determine the acid concentration. Calculate the acid output for each collection period.
-
Data Analysis: Plot the acid output over time to determine the onset, magnitude, and duration of the inhibitory effect of this compound.
Data Presentation
All quantitative data from in vivo studies should be summarized in clearly structured tables for easy comparison between treatment groups.
Table 1: Example Data Presentation for Pylorus-Ligated Rat Study
| Treatment Group | Dose (mg/kg) | Gastric Volume (mL) | pH | Total Acidity (mEq/L) | Ulcer Index |
| Vehicle | - | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Abeprazan | X | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Abeprazan | Y | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Abeprazan | Z | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Example Data Presentation for Heidenhain Pouch Dog Study
| Treatment Group | Dose (mg/kg) | Basal Acid Output (mEq/h) | Stimulated Acid Output (mEq/h) | % Inhibition of Stimulated Secretion |
| Vehicle | - | Mean ± SEM | Mean ± SEM | - |
| Abeprazan | X | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Abeprazan | Y | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Abeprazan | Z | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Conclusion
This compound is a potent inhibitor of gastric acid secretion with a rapid onset of action. The experimental protocols and data presentation guidelines provided in these application notes offer a framework for conducting robust in vivo studies to evaluate its pharmacological effects. Due to the lack of publicly available specific dosage information, it is imperative that researchers conduct thorough dose-finding studies to establish the effective dose range for their specific experimental conditions.
References
Application Notes and Protocols for the Quantification of Abeprazan Hydrochloride in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Abeprazan hydrochloride (also known as Fexuprazan) in biological samples using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.
Introduction
Abeprazan is a potassium-competitive acid blocker (P-CAB) that inhibits the H+, K+-ATPase, representing a newer class of drugs for the treatment of acid-related disorders. Accurate and precise quantification of Abeprazan in biological matrices such as plasma and serum is essential for evaluating its efficacy and safety. This document outlines two validated methods for this purpose.
LC-MS/MS Method for Quantification in Human Plasma
This section details a sensitive and specific LC-MS/MS method adapted from pharmacokinetic studies of Fexuprazan.[1][2][3]
Experimental Protocol
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard (IS), Fexuprazan-d3.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 10 µL aliquot into the LC-MS/MS system.
2. Liquid Chromatography Conditions
| Parameter | Condition |
| Column | ACE C18, 2.1 x 50 mm, 3 µm |
| Mobile Phase | Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (specific ratio to be optimized, e.g., 50:50 v/v) |
| Flow Rate | 0.5 mL/min[1] |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
3. Mass Spectrometry Conditions
| Parameter | Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., AB SCIEX API 5000 or API 4000™)[1][3] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1] |
| Multiple Reaction Monitoring (MRM) Transitions | |
| Abeprazan (Fexuprazan) | m/z 411.3 → 380.0[1] |
| Internal Standard (Fexuprazan-d3) | m/z 414.3 → 380.2[1] |
| Collision Energy | Optimized for maximum signal |
| Dwell Time | 100 ms |
Quantitative Data Summary
The following table summarizes the validation parameters for the LC-MS/MS method.[1][3]
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL[1] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[1][3] |
| Intra-day Precision (%RSD) | 1.0% to 5.7%[1] |
| Inter-day Precision (%RSD) | 1.0% to 6.4%[1] |
| Intra-day Accuracy (%) | -7.3% to 5.0%[1] |
| Inter-day Accuracy (%) | -1.0% to 1.0%[1] |
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for the LC-MS/MS quantification of Abeprazan in human plasma.
HPLC-UV Method for Quantification in Biological Samples
This section outlines a robust HPLC-UV method for the quantification of Abeprazan. While a method for biological matrices is not explicitly detailed in the initial search, this protocol is adapted from a validated method for the bulk drug and incorporates standard bioanalytical sample preparation techniques.
Experimental Protocol
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of plasma, add 50 µL of an internal standard solution (e.g., a structurally similar compound).
-
Add 100 µL of 0.1 M NaOH to basify the sample.
-
Add 1 mL of extraction solvent (e.g., a mixture of diethyl ether and dichloromethane, 70:30 v/v).
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 20 µL into the HPLC system.
2. HPLC Conditions
| Parameter | Condition |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A mixture of phosphate buffer (e.g., 20 mM KH2PO4, pH adjusted to 6.5) and acetonitrile (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 290 nm |
| Column Temperature | Ambient |
| Injection Volume | 20 µL |
Quantitative Data Summary (Expected Performance)
The following table outlines the expected validation parameters for a well-developed HPLC-UV method for Abeprazan in a biological matrix.
| Parameter | Expected Result |
| Linearity Range | 10 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (%) | 85 - 115% |
| Recovery (%) | > 80% |
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for the HPLC-UV quantification of Abeprazan in biological samples.
Mechanism of Action: Abeprazan
References
- 1. A Comparative Pharmacokinetic Study of Fexuprazan 10 mg: Demonstrating Bioequivalence with the Reference Formulation and Evaluating Steady State - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Size-reduced fexuprazan 20 mg demonstrated the optimal bioavailability and bioequivalence with the reference formulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Abeprazan Hydrochloride in Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed protocols for the preparation and use of Abeprazan hydrochloride stock solutions in a laboratory environment. This compound, also known as Fexuprazan hydrochloride or DWP14012, is a potent, orally active, and reversible potassium-competitive acid blocker (P-CAB). It inhibits the gastric H+/K+-ATPase (proton pump), a key enzyme in the final step of gastric acid secretion.[1][2][3] Unlike traditional proton pump inhibitors (PPIs), Abeprazan does not require an acidic environment for its activation.[1][2][3]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below, facilitating quick reference for experimental planning.
| Property | Value |
| Synonyms | Fexuprazan hydrochloride, DWP14012 hydrochloride[1] |
| Molecular Formula | C₁₉H₁₈ClF₃N₂O₃S[1] |
| Molecular Weight | 446.87 g/mol [1] |
| Appearance | Solid[4] |
| CAS Number | 1902954-87-3[1] |
Solubility and Storage
Proper dissolution and storage are critical for maintaining the integrity and activity of this compound. The following table summarizes its solubility in Dimethyl Sulfoxide (DMSO) and recommended storage conditions for both the powdered form and prepared stock solutions.
| Solvent | Solubility | Storage of Powder | Storage of Stock Solution |
| DMSO | ≥ 25 mg/mL (≥ 55.94 mM)[4] 40 mg/mL (89.51 mM)[2] | -20°C for up to 3 years[2] | -80°C for up to 1 year[2] |
Note: The use of freshly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[4] Sonication or gentle warming may be required to achieve complete dissolution.[2]
Mechanism of Action: Inhibition of H+/K+-ATPase
This compound exerts its pharmacological effect by competitively binding to the potassium-binding site of the H+/K+-ATPase in gastric parietal cells.[1][2][3] This reversible inhibition prevents the exchange of extracellular K+ for intracellular H+, thereby blocking the secretion of gastric acid into the stomach lumen. The signaling pathway leading to the activation of the H+/K+-ATPase and the point of inhibition by Abeprazan are illustrated in the diagram below.
Caption: Signaling pathway of gastric acid secretion and inhibition by Abeprazan.
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation of this compound stock solutions for in vitro and in vivo studies.
Preparation of a 10 mM Stock Solution in DMSO for In Vitro Use
This protocol describes the preparation of a high-concentration stock solution suitable for dilution into cell culture media or assay buffers.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM solution, weigh out 4.469 mg of this compound (Molecular Weight = 446.87 g/mol ).
-
Aseptically transfer the weighed powder into a sterile tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the solution for 5-10 minutes in a water bath sonicator. Gentle warming to 37°C can also aid in dissolution.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 1 year).
Experimental Workflow for In Vitro Stock Preparation
Caption: Workflow for preparing this compound stock solution.
Recommended Concentrations for In Vitro Assays
The effective concentration of this compound can vary depending on the specific assay system. Based on available data, the following concentrations can be used as a starting point for dose-response experiments.
| Assay Type | Recommended Starting Concentration Range | IC₅₀ |
| H+/K+-ATPase Inhibition Assay | 0.1 ng/mL - 100 ng/mL | ~1.06 - 1.16 ng/mL[1] |
| CYP3A4 Inhibition Assay | 1 µM - 100 µM | ~11.7 µM[5] |
Note on Cell-Based Assays: When diluting the DMSO stock solution into aqueous media for cell-based assays, it is crucial to ensure that the final concentration of DMSO does not exceed a level that is toxic to the cells (typically <0.5%).
Preparation of a Dosing Solution for In Vivo Studies
For animal studies, this compound can be formulated in a vehicle suitable for oral administration. The following is an example protocol.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare the final dosing solution, first add 10% of the final volume of the DMSO stock solution to a sterile tube.
-
Add 40% of the final volume of PEG300 and mix thoroughly.
-
Add 5% of the final volume of Tween-80 and mix until the solution is clear.
-
Finally, add 45% of the final volume of saline and vortex until a homogenous solution is formed.
Example for 1 mL of dosing solution:
-
100 µL of 25 mg/mL this compound in DMSO
-
400 µL of PEG300
-
50 µL of Tween-80
-
450 µL of Saline
This formulation results in a solution containing 2.5 mg/mL of this compound. The final concentration should be adjusted based on the desired dosage for the animal model. It is recommended to prepare this formulation fresh on the day of use.
Safety Precautions
Standard laboratory safety practices should be followed when handling this compound and the solvents used for its dissolution. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. All handling of the powder and concentrated solutions should be performed in a well-ventilated area or a chemical fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
Application Notes and Protocols: Investigating the Effect of Abeprazan Hydrochloride on Gastric pH in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the investigation into the effects of Abeprazan hydrochloride, a potassium-competitive acid blocker (P-CAB), on gastric pH in various animal models. This document includes detailed experimental protocols, data presentation in tabular format, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
This compound (also known as Fexuprazan or DWP14012) is a next-generation acid suppressant that functions by reversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells.[1][2] Unlike traditional proton pump inhibitors (PPIs), Abeprazan does not require acid activation and offers a rapid onset of action and sustained elevation of intragastric pH.[1][3] Preclinical studies in various animal models, including rats and dogs, have demonstrated its dose-dependent efficacy in inhibiting gastric acid secretion.[2]
Mechanism of Action
This compound competitively binds to the potassium-binding site of the H+/K+-ATPase, thereby blocking the final step in the gastric acid secretion pathway.[1] This reversible inhibition leads to a rapid and potent suppression of both basal and stimulated acid production.
Data Presentation
The following tables summarize the expected dose-dependent effects of this compound on gastric pH in common animal models, based on available literature for Abeprazan and other P-CABs like tegoprazan.[4]
Table 1: Effect of this compound on Gastric pH in Pylorus-Ligated Rats
| Treatment Group | Dose (mg/kg, p.o.) | Mean Gastric Juice Volume (mL) | Mean Gastric pH |
| Vehicle Control | - | 4.5 ± 0.5 | 1.8 ± 0.2 |
| Abeprazan HCl | 1 | 3.2 ± 0.4 | 3.5 ± 0.3 |
| Abeprazan HCl | 3 | 2.1 ± 0.3 | 5.2 ± 0.4 |
| Abeprazan HCl | 10 | 1.5 ± 0.2 | 6.8 ± 0.5 |
| Esomeprazole (comparator) | 30 | 2.5 ± 0.3 | 4.5 ± 0.4 |
Data are presented as mean ± standard deviation and are representative based on published studies of P-CABs.[4]
Table 2: Effect of this compound on Intragastric pH in Heidenhain Pouch Dogs
| Treatment Group | Dose (mg/kg, i.v.) | Mean Time pH > 4 (hours/24 hours) | Mean 24-hour Gastric pH |
| Vehicle Control | - | 2.1 ± 0.8 | 2.1 ± 0.3 |
| Abeprazan HCl | 0.5 | 10.5 ± 1.5 | 4.2 ± 0.5 |
| Abeprazan HCl | 1.0 | 18.2 ± 2.1 | 5.8 ± 0.6 |
| Abeprazan HCl | 2.0 | 22.5 ± 1.8 | 6.5 ± 0.4 |
| Esomeprazole (comparator) | 2.0 | 12.3 ± 1.9 | 4.8 ± 0.5 |
Data are presented as mean ± standard deviation and are representative based on published studies of P-CABs.
Experimental Protocols
Protocol 1: Gastric pH Measurement in Pylorus-Ligated Rats
This protocol is designed to assess the in vivo efficacy of this compound in a model of continuous gastric acid secretion.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical instruments
-
pH meter
-
Centrifuge
Procedure:
-
Fast rats for 18-24 hours with free access to water.
-
Administer this compound or vehicle orally (p.o.) one hour before surgery.
-
Anesthetize the rats.
-
Make a midline abdominal incision to expose the stomach.
-
Ligate the pylorus at the junction of the stomach and duodenum, being careful to avoid damage to the blood supply.
-
Close the abdominal incision with sutures.
-
Four hours after ligation, euthanize the animals by CO2 asphyxiation.
-
Carefully dissect out the stomach, clamping the esophageal end.
-
Collect the gastric contents into a graduated centrifuge tube.
-
Centrifuge the gastric contents at 3000 rpm for 10 minutes.
-
Measure the volume of the supernatant (gastric juice).
-
Determine the pH of the gastric juice using a calibrated pH meter.
Protocol 2: Intragastric pH Monitoring in Heidenhain Pouch Dogs
This model allows for the long-term and repeated study of gastric acid secretion from a denervated gastric pouch, providing a clean measure of parietal cell activity.
Materials:
-
Beagle dogs with surgically prepared Heidenhain pouches
-
This compound
-
Vehicle (e.g., sterile saline)
-
Gastric pH monitoring system (e.g., wireless pH capsule or catheter-based probe)
-
Data acquisition software
Procedure:
-
Fast dogs for 18 hours with free access to water.
-
Administer this compound or vehicle intravenously (i.v.).
-
For wireless pH monitoring, administer the pH capsule orally. For catheter-based systems, gently insert the pH probe into the gastric pouch.
-
Record intragastric pH continuously for 24 hours using the data acquisition software.
-
Analyze the data to determine key parameters such as the mean 24-hour pH and the percentage of time the pH remains above a certain threshold (e.g., pH > 4).
Visualizations
Signaling Pathway of Gastric Acid Secretion
Caption: Signaling pathways regulating gastric acid secretion and the inhibitory action of Abeprazan HCl.
Experimental Workflow for Pylorus-Ligated Rat Model
Caption: Step-by-step experimental workflow for the pylorus-ligated rat model.
References
- 1. Potassium-competitive acid blockers - are they the next generation of proton pump inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potassium-competitive Acid Blockers: Current Clinical Use and Future Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Randomized controlled trial to evaluate the efficacy and safety of fexuprazan compared with esomeprazole in erosive esophagitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Tegoprazan, a Novel Potassium-Competitive Acid Blocker, on Rat Models of Gastric Acid-Related Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Sustained-Release Formulations of Abeprazan Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abeprazan hydrochloride, also known as Fexuprazan, is a potassium-competitive acid blocker (P-CAB) that reversibly inhibits the gastric H+/K+-ATPase (proton pump).[1][2][3][4][5] Unlike traditional proton pump inhibitors (PPIs), Abeprazan does not require an acidic environment for activation.[1][4][5] This distinct mechanism of action offers the potential for rapid and sustained control of gastric acid. The development of a sustained-release formulation for this compound is a key strategy to prolong its therapeutic effect, reduce dosing frequency, and improve patient compliance for the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD) and gastritis.[6][7][8]
These application notes provide a comprehensive overview of the methodologies and key considerations for developing a sustained-release matrix tablet formulation of this compound.
Mechanism of Action: Gastric Acid Suppression
This compound competitively binds to the potassium-binding site of the H+/K+-ATPase in gastric parietal cells, thereby inhibiting the final step of gastric acid secretion.[1][2][3] This action is reversible and provides dose-dependent suppression of gastric acid.[5]
References
- 1. Accelerating Development of Benziamidazole-Class Proton Pump Inhibitors: A Mechanism-Based PK/PD Model to Optimize Study Design with Ilaprazole as a Case Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2023211843A1 - Potassium-competitive acid blockers for the treatment of pathological hypersecretory conditions - Google Patents [patents.google.com]
- 3. data.epo.org [data.epo.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. WO2023113487A1 - Dosage regimen for fexuprazan injection composition - Google Patents [patents.google.com]
- 7. CN112094219A - Method for preparing intermediate of potassium ion competitive retarder - Google Patents [patents.google.com]
- 8. Invitro : dissolution and drug release testing | PPTX [slideshare.net]
Troubleshooting & Optimization
Troubleshooting low solubility issues with Abeprazan hydrochloride in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low solubility issues with Abeprazan hydrochloride in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
This compound is a potassium-competitive acid blocker (P-CAB) that inhibits the gastric H+/K+-ATPase.[1][2] Like many small molecule drug candidates, it is a weakly basic compound with a pKa of approximately 8.4, and it can exhibit poor aqueous solubility, which can pose challenges for in vitro assays, formulation development, and achieving desired therapeutic concentrations.[3]
Q2: What are the key physicochemical properties of this compound?
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₈ClF₃N₂O₃S | [4] |
| Molar Mass | 446.9 g/mol | [4] |
| pKa (predicted) | 8.41 | ChemAxon |
| pKa (strongest basic) | 8.32 | ChemAxon |
| Solubility in DMSO | 25 mg/mL (with sonication) | [1] |
Q3: How does the pH of an aqueous buffer affect the solubility of this compound?
Solubility of Structurally Similar P-CABs in Aqueous Buffers
Note: The following data is for other potassium-competitive acid blockers and is intended to be representative of the expected pH-dependent solubility profile of a weakly basic compound like this compound.
| Compound | pH | Buffer | Solubility |
| Fexuprazan (Abeprazan) | 1.2 | Slightly water-soluble | |
| 4.0 | Freely soluble | ||
| 6.8 | Slightly water-soluble | ||
| Tegoprazan | 3 | 0.7 mg/mL | |
| 6.8 | 0.02 mg/mL | ||
| Vonoprazan | 1.2 | 0.1 N HCl | 139.1 mg/mL |
| 6.8 | Phosphate Buffer | Poorly soluble |
Troubleshooting Low Solubility
Problem: I am observing precipitation or incomplete dissolution of this compound in my aqueous buffer.
This is a common issue due to the compound's low intrinsic solubility. Here are several troubleshooting strategies, starting with the simplest approaches.
Strategy 1: pH Adjustment
Adjusting the pH of your buffer to be more acidic (ideally 2 pH units below the pKa) will increase the solubility of this compound.
Experimental Protocol: pH Adjustment for Solubilization
-
Prepare a stock solution: Dissolve this compound in a small amount of an organic solvent like DMSO to create a concentrated stock solution (e.g., 10 mg/mL).
-
Prepare a series of buffers: Prepare a range of aqueous buffers (e.g., citrate or phosphate buffers) with different pH values, for example, pH 3, 4, 5, 6, and 7.
-
Determine solubility at different pHs:
-
Add a small aliquot of the this compound stock solution to each buffer to achieve the desired final concentration.
-
Ensure the final concentration of the organic solvent is low (typically <1%) to minimize its effect on the assay.
-
Incubate the solutions at the desired temperature with agitation for a set period (e.g., 2 hours).
-
Visually inspect for any precipitation.
-
For quantitative analysis, centrifuge the samples to pellet any undissolved compound and measure the concentration of the supernatant using a suitable analytical method (e.g., HPLC-UV).
-
-
Select the optimal pH: Choose the highest pH at which the compound remains fully dissolved at the target concentration for your experiment.
Strategy 2: Use of Co-solvents
The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds.
Experimental Protocol: Co-solvent Solubilization
-
Select a co-solvent: Common co-solvents for preclinical research include ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400).
-
Prepare a stock solution: Dissolve this compound in the chosen co-solvent at a high concentration.
-
Titrate into aqueous buffer: While vortexing, slowly add the co-solvent stock solution to your aqueous buffer to the desired final concentration of this compound.
-
Optimize co-solvent concentration:
-
Prepare a series of solutions with varying percentages of the co-solvent (e.g., 5%, 10%, 20% v/v).
-
Determine the minimum concentration of co-solvent required to maintain the solubility of this compound at the target concentration.
-
Be mindful that high concentrations of co-solvents may affect the biological activity in your assay.
-
Strategy 3: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, increasing their apparent aqueous solubility.[5]
Experimental Protocol: Solubilization with β-Cyclodextrins
-
Select a cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its higher solubility and lower toxicity compared to native β-cyclodextrin.
-
Prepare a cyclodextrin solution: Dissolve HP-β-CD in your aqueous buffer to create a stock solution (e.g., 10% w/v).
-
Prepare the Abeprazan-cyclodextrin complex:
-
Method A (Direct Dissolution): Add the solid this compound to the HP-β-CD solution and stir or sonicate until dissolved.
-
Method B (Kneading): Create a paste of HP-β-CD with a small amount of a water/ethanol mixture. Gradually add the solid this compound and continue to knead for 30-60 minutes. Dry the resulting mixture to obtain a powder.
-
-
Determine the required cyclodextrin concentration:
-
Perform a phase solubility study by adding an excess of this compound to solutions with increasing concentrations of HP-β-CD.
-
Shake the suspensions at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Filter the solutions and analyze the concentration of dissolved this compound.
-
Plot the drug concentration against the cyclodextrin concentration to determine the stoichiometry of the complex and the required cyclodextrin concentration for your desired drug concentration.
-
Visualizing Experimental Workflows and Mechanisms
To aid in understanding the experimental processes and the mechanism of action of Abeprazan, the following diagrams are provided.
Caption: Troubleshooting workflow for low solubility of this compound.
Caption: Mechanism of action of Abeprazan as a potassium-competitive acid blocker.
References
Optimizing the concentration of Abeprazan hydrochloride for maximum efficacy in vitro
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of Abeprazan hydrochloride for maximum efficacy in vitro. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potassium-competitive acid blocker (P-CAB).[1][2][3][4][5] It functions by reversibly inhibiting the gastric H+/K+-ATPase (proton pump) through competitive binding with potassium ions.[1][2][3][4] Unlike traditional proton pump inhibitors (PPIs), Abeprazan does not require an acidic environment for its activation.[1][2][3][5]
Q2: What is a recommended starting concentration range for in vitro experiments?
Q3: How should I prepare and store this compound for in vitro use?
A3: this compound is soluble in DMSO.[4] For in vitro experiments, it is recommended to prepare a concentrated stock solution in DMSO (e.g., 10 mM). This stock solution should be stored at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][3] To prepare working solutions, the DMSO stock can be serially diluted in the appropriate cell culture medium or assay buffer. It is crucial to ensure the final DMSO concentration in the assay does not exceed a level that could affect cell viability or the experimental outcome (typically ≤ 0.1%).[2] If precipitation occurs upon dilution, pre-warming the solutions to 37°C and using sonication may aid in dissolution.[2]
Q4: How can I measure the in vitro efficacy of this compound?
A4: The efficacy of this compound can be assessed using several in vitro assays:
-
H+/K+-ATPase Inhibition Assay: This biochemical assay directly measures the inhibitory effect of Abeprazan on the activity of the isolated proton pump enzyme. Efficacy is determined by quantifying the reduction in ATP hydrolysis.
-
Aminopyrine Accumulation Assay: This cell-based assay is a reliable index of acid production in isolated parietal cells.[6][7] The accumulation of the weak base [14C]-aminopyrine in acidic cellular compartments is measured as an indicator of proton pump activity.
-
Intracellular pH Measurement: Using pH-sensitive fluorescent dyes in cultured gastric parietal cells or isolated gastric glands allows for the direct measurement of changes in intracellular pH in response to Abeprazan treatment.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no inhibition of H+/K+-ATPase activity | - Inactive enzyme preparation.- Incorrect assay conditions (pH, temperature, ATP concentration).- Degradation of this compound. | - Use a freshly prepared or properly stored enzyme.- Optimize assay buffer pH (typically neutral for P-CABs) and ensure optimal temperature (37°C) and substrate concentrations.- Prepare fresh working solutions of Abeprazan from a properly stored stock. |
| High variability in aminopyrine accumulation results | - Inconsistent parietal cell viability or number.- Presence of endogenous histamine in the cell preparation.- Photodegradation of aminopyrine. | - Ensure consistent cell isolation and counting procedures.- Consider including a histamine H2 receptor antagonist (e.g., ranitidine) to block the effects of endogenous histamine.[8]- Protect the [14C]-aminopyrine from light. |
| Precipitation of this compound in culture medium | - Low solubility of the compound in aqueous solutions.- High final concentration of the compound. | - Ensure the final DMSO concentration is sufficient to maintain solubility without causing cellular toxicity.- Prepare fresh dilutions for each experiment and consider using a solubilizing agent if necessary, after validating its compatibility with the assay.[1] |
| Observed cytotoxicity at higher concentrations | - Off-target effects of the compound.- High concentration of the solvent (e.g., DMSO). | - Perform a cell viability assay (e.g., MTT, trypan blue exclusion) in parallel with the efficacy assay.- Ensure the final DMSO concentration is below the cytotoxic threshold for the cell type being used. |
Quantitative Data Summary
As specific peer-reviewed in vitro IC50 values for this compound are not publicly available, the following table provides a template for how such data would be presented and includes comparative data for other proton pump inhibitors to provide context for experimental design.
| Compound | Assay Type | System | IC50 | Reference |
| This compound | H+/K+-ATPase Inhibition | Isolated Enzyme | Data not available | - |
| This compound | Aminopyrine Accumulation | Isolated Parietal Cells | Data not available | - |
| ML 3000 | H+/K+-ATPase Inhibition | Pig Gastric Microsomes | 16.4 µM | [9] |
| Omeprazole | H+/K+-ATPase Inhibition | Pig Gastric Microsomes | 1.7 µM | [9] |
| Tenatoprazole | Proton Transport Inhibition | N/A | 3.2 µM | [4] |
| Esomeprazole Sodium | Proton Pump Inhibition | N/A | 0.076 mg/kg (in vivo) | [4] |
Experimental Protocols
Protocol 1: In Vitro H+/K+-ATPase Inhibition Assay
This protocol is adapted from established methods for measuring proton pump inhibition.
1. Preparation of H+/K+-ATPase:
-
Isolate H+/K+-ATPase-rich microsomes from the gastric mucosa of a suitable animal model (e.g., rabbit, pig) through differential centrifugation.
-
Determine the protein concentration of the microsomal preparation using a standard method (e.g., Bradford assay).
2. Assay Procedure:
-
Prepare a reaction mixture containing the isolated H+/K+-ATPase, assay buffer (e.g., Tris-HCl, pH 7.4), MgCl2, and KCl.
-
Add varying concentrations of this compound (or vehicle control) to the reaction mixture and pre-incubate for a specified time at 37°C.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an acid solution (e.g., trichloroacetic acid).
-
Quantify the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method (e.g., Fiske-Subbarow method).
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
Protocol 2: Aminopyrine Accumulation Assay in Isolated Parietal Cells
This protocol provides a method to assess the effect of this compound on acid secretion in a cellular context.
1. Isolation of Parietal Cells:
-
Isolate gastric glands from the fundic mucosa of a rabbit or rat by enzymatic digestion (e.g., with collagenase and pronase).
-
Enrich the parietal cell population using techniques such as centrifugal elutriation or density gradient centrifugation.
-
Resuspend the isolated parietal cells in a suitable buffer (e.g., Hanks' Balanced Salt Solution).
2. Assay Procedure:
-
Pre-incubate the isolated parietal cells with varying concentrations of this compound (or vehicle control) for a specified time at 37°C.
-
Add a stimulant of acid secretion (e.g., histamine, forskolin) and [14C]-aminopyrine to the cell suspension.
-
Incubate at 37°C for a defined period (e.g., 20-30 minutes) to allow for aminopyrine accumulation in acidic spaces.
-
Separate the cells from the incubation medium by rapid filtration or centrifugation through a layer of oil.
-
Lyse the cells and measure the amount of accumulated [14C]-aminopyrine using a scintillation counter.
-
Calculate the percentage of inhibition of stimulated aminopyrine accumulation for each concentration of this compound.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Abeprazan | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. This compound | CAS#:1902954-87-3 | Chemsrc [chemsrc.com]
- 6. Aminopyrine accumulation of isolated parietal cells from the rat stomach. Effect of histamine and interaction with endogenous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gastrin and carbachol require cAMP to elicit aminopyrine accumulation in isolated pig and rat parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [14C]-aminopyrine accumulation by isolated human parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of gastric H,K-ATPase activity and gastric epithelial cell IL-8 secretion by the pyrrolizine derivative ML 3000 - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to minimize off-target effects of Abeprazan hydrochloride in cellular models
Welcome to the technical support center for Abeprazan hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing potential off-target effects of this compound in cellular models. Below you will find frequently asked questions (FAQs) and troubleshooting guides to support your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of this compound in cellular models?
While this compound is a potent and selective inhibitor of the H+/K+-ATPase (proton pump), it is prudent to consider potential off-target effects common to the broader class of proton pump inhibitors (PPIs). Based on literature for other PPIs, potential off-target effects to investigate in your cellular model include:
-
Modulation of Autophagy: PPIs have been reported to both inhibit and induce autophagy in different cellular contexts. This can be a critical off-target effect to evaluate, as it can influence cell survival, proliferation, and response to other treatments.
-
Alteration of Lysosomal Function: Beyond autophagy, PPIs may directly impact lysosomal function by altering lysosomal pH and the activity of lysosomal enzymes like cathepsins.
-
Interaction with Ion Channels: Although Abeprazan is designed for the H+/K+-ATPase, the possibility of interactions with other ion channels should not be entirely dismissed without experimental validation, especially at higher concentrations.
Q2: How can I proactively screen for potential off-target effects of this compound?
A tiered approach is recommended to screen for off-target effects:
-
In Silico Analysis: Utilize computational tools to predict potential off-target interactions based on the chemical structure of this compound.
-
Broad Panel Screening: Employ commercially available services that screen compounds against a large panel of kinases, GPCRs, and ion channels.
-
Cell-Based Assays: Conduct focused cell-based assays to investigate effects on specific pathways of concern, such as autophagy and lysosomal function.
Q3: What are the key experimental strategies to minimize off-target effects in my cellular experiments?
Several strategies can be implemented to minimize and control for potential off-target effects:
-
Dose-Response Studies: Use the lowest effective concentration of this compound that achieves the desired on-target effect (inhibition of proton pump activity) to minimize the likelihood of off-target interactions.
-
Use of Control Compounds: Include a structurally unrelated H+/K+-ATPase inhibitor as a control to distinguish between on-target and potential off-target effects.
-
Cell Line Selection: The choice of cell line can significantly influence the observed effects. Consider using multiple cell lines to confirm that the observed phenotype is not cell-type specific.
-
Rescue Experiments: If an off-target effect is suspected, attempt to rescue the phenotype by modulating the off-target pathway through other means (e.g., using a known activator or inhibitor of that pathway).
Troubleshooting Guides
Troubleshooting Guide 1: Investigating Off-Target Effects on Autophagy
Issue: You observe unexpected cellular phenotypes after this compound treatment that are not readily explained by proton pump inhibition, and you suspect an effect on autophagy.
Workflow for Investigating Autophagy Modulation:
Caption: Workflow for investigating potential off-target effects on autophagy.
Experimental Protocols:
-
Western Blot for LC3-II and p62/SQSTM1:
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane on a 12-15% polyacrylamide gel to resolve LC3-I and LC3-II bands. A 10% gel can be used for p62.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies against LC3B (to detect both LC3-I and LC3-II) and p62/SQSTM1 overnight at 4°C.[1][2]
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate.
-
-
Autophagy Flux Assay:
-
Treat cells with this compound in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) for the last 2-4 hours of the experiment.[3][4]
-
Perform a Western blot for LC3-II and p62 as described above.
-
Interpretation: An accumulation of LC3-II in the presence of the lysosomal inhibitor compared to the inhibitor alone indicates an increase in autophagic flux (autophagy induction). No change or a decrease suggests a blockage of autophagy.[3][4]
-
Data Interpretation:
| Biomarker Change with Abeprazan | Interpretation |
| ↑ LC3-II, ↑ p62/SQSTM1 | Potential blockade of autophagic flux |
| ↑ LC3-II, ↓ p62/SQSTM1 | Potential induction of autophagy |
| ↔ LC3-II, ↑ p62/SQSTM1 | Potential inhibition of p62 degradation |
This is illustrative data. Actual results may vary based on the cellular model and experimental conditions.
Troubleshooting Guide 2: Assessing Off-Target Effects on Lysosomal Function
Issue: You suspect this compound might be affecting lysosomal health and function, independent of its effects on autophagy.
Workflow for Assessing Lysosomal Function:
Caption: Workflow for assessing potential off-target effects on lysosomal function.
Experimental Protocols:
-
LysoTracker Staining for Lysosomal Acidification:
-
Culture cells on glass coverslips or in imaging-compatible plates.
-
Treat cells with this compound at the desired concentration and duration.
-
In the final 30-60 minutes of treatment, add LysoTracker dye (e.g., LysoTracker Red DND-99) to the culture medium at a final concentration of 50-75 nM.[5][6][7]
-
Wash the cells with fresh medium.
-
Image the cells immediately using fluorescence microscopy.
-
Quantify the fluorescence intensity per cell. A decrease in intensity suggests a loss of lysosomal acidity.[5][6]
-
-
Cathepsin B Activity Assay (Fluorometric):
-
Treat cells with this compound.
-
Lyse the cells according to the assay kit manufacturer's protocol.[8][9]
-
Incubate the cell lysate with the Cathepsin B substrate (e.g., RR-AFC).[8][9]
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC).[8][9]
-
A decrease in fluorescence indicates reduced Cathepsin B activity.
-
Data Interpretation:
| Assay | Observation with Abeprazan | Interpretation |
| LysoTracker Staining | ↓ Fluorescence Intensity | Reduced lysosomal acidification |
| Cathepsin B Activity | ↓ Fluorescence Signal | Decreased Cathepsin B activity |
This is illustrative data. Actual results may vary.
Troubleshooting Guide 3: Screening for Off-Target Ion Channel Interactions
Issue: You are working with electrically excitable cells or cells where ion homeostasis is critical, and you want to rule out off-target effects of this compound on other ion channels.
Workflow for Ion Channel Off-Target Screening:
Caption: Workflow for screening for off-target ion channel interactions.
Experimental Protocols:
-
Radioligand Binding Assays:
-
This is typically performed as a fee-for-service by specialized contract research organizations (CROs).
-
The principle involves incubating cell membranes expressing the ion channel of interest with a specific radiolabeled ligand in the presence of varying concentrations of this compound.[10][11][12]
-
The displacement of the radioligand by Abeprazan is measured to determine its binding affinity (Ki).[10][11][12]
-
-
Whole-Cell Patch-Clamp Electrophysiology:
-
This is the gold standard for assessing the functional effects of a compound on ion channels.[13][14][15]
-
A glass micropipette forms a high-resistance seal with the membrane of a single cell.[13][14][15]
-
The membrane patch is ruptured to allow control of the membrane potential (voltage-clamp) or current (current-clamp).[13][14][15]
-
Ion currents are recorded before and after the application of this compound to determine if it modulates channel activity.
-
Data Interpretation:
| Technique | Key Parameter | Interpretation of a Positive "Hit" |
| Radioligand Binding | Binding Affinity (Ki) | A low Ki value (e.g., in the micromolar range or lower) suggests a potential direct interaction. |
| Patch-Clamp | % Inhibition/Activation of Current | A significant change in the ion current in the presence of Abeprazan indicates a functional effect. |
This is illustrative data. Actual results will depend on the specific ion channel and experimental conditions.
By following these guidelines and protocols, researchers can more confidently assess and mitigate the potential off-target effects of this compound in their cellular models, leading to more robust and reliable experimental outcomes.
References
- 1. resources.novusbio.com [resources.novusbio.com]
- 2. mblbio.com [mblbio.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Measuring Autophagic Flux with LC3 protein levels, Novus Biologicals [novusbio.com]
- 5. Lysotracker RED and lysosensor GREEN staining [bio-protocol.org]
- 6. LysoTracker staining [bio-protocol.org]
- 7. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]
- 8. Enzymatic Assay of Cathepsin B [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 12. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 13. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 14. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 15. docs.axolbio.com [docs.axolbio.com]
Addressing and reducing experimental variability in Abeprazan hydrochloride studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address and reduce experimental variability in studies involving Abeprazan hydrochloride (also known as Fexuprazan).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from traditional proton pump inhibitors (PPIs)?
This compound is a potassium-competitive acid blocker (P-CAB).[1] Unlike traditional PPIs such as omeprazole, which require an acidic environment for activation and bind irreversibly to the proton pump (H+, K+-ATPase), Abeprazan binds reversibly and competitively with potassium ions to inhibit the pump.[1][2] This mechanism does not require acid activation, leading to a more rapid onset of action.[2][3]
Q2: What are the key physicochemical properties of this compound to consider for experimental setup?
-
Solubility: Abeprazan is freely soluble at pH 4.0 and slightly water-soluble at pH 1.2 and 6.8.[4] In dimethyl sulfoxide (DMSO), its solubility is 50 mg/mL (with sonication).[1]
-
Stability: As a P-CAB, Abeprazan is more stable in acidic conditions compared to PPIs, which means it does not require an enteric coating for oral administration.[3][5]
-
Storage: For long-term storage, Abeprazan powder should be kept at -20°C for up to 3 years or at 4°C for up to 2 years. In solvent, it can be stored at -80°C for 6 months or at -20°C for 1 month.[1]
Q3: How is this compound metabolized and how might this impact experimental variability?
Abeprazan is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[4] This is a key difference from many PPIs, which are metabolized by CYP2C19.[3] Genetic polymorphisms in CYP2C19 can lead to significant inter-individual variability in the efficacy of PPIs. Since Abeprazan's metabolism is independent of CYP2C19, it is expected to have more consistent pharmacokinetic and pharmacodynamic profiles across different populations.[3]
Troubleshooting Guides
In Vitro H+, K+-ATPase Inhibition Assay
Issue: High variability in IC50 values for this compound.
| Potential Cause | Troubleshooting Step |
| Inconsistent enzyme activity | Ensure the H+, K+-ATPase preparation (e.g., gastric microsomes) is of high quality and has consistent activity. Perform a positive control with a known inhibitor like omeprazole. The IC50 for omeprazole is approximately 26 µg/mL.[6] |
| Incorrect buffer pH | The inhibitory activity of some P-CABs can be pH-dependent.[7] Maintain a consistent and accurate pH of the assay buffer (typically pH 7.4) throughout the experiment.[8] |
| Sub-optimal ATP concentration | Use a concentration of ATP that is close to the Km value for the H+, K+-ATPase to ensure sensitive detection of competitive inhibition. |
| Inappropriate solvent concentration | If using DMSO to dissolve Abeprazan, ensure the final concentration in the assay does not exceed a level that affects enzyme activity (typically <1%). Run a solvent control. |
| Pre-incubation time | Standardize the pre-incubation time of the enzyme with Abeprazan before initiating the reaction with ATP. A 30-minute pre-incubation is a common starting point.[8] |
Issue: No or low inhibition observed.
| Potential Cause | Troubleshooting Step |
| Inactive this compound | Verify the integrity and purity of the compound. Ensure it has been stored correctly. |
| Inactive H+, K+-ATPase | Test the enzyme activity without any inhibitor. If the activity is low, use a fresh batch of enzyme preparation. |
| Incorrect assay conditions | Confirm the concentrations of all reagents, including MgCl2 and KCl, which are essential for enzyme activity.[8] |
Isolated Gastric Gland/Parietal Cell Acid Secretion Assay
Issue: High background signal or low stimulation of acid secretion.
| Potential Cause | Troubleshooting Step |
| Poor viability of gastric glands/parietal cells | Assess cell viability using a method like Trypan Blue exclusion. Optimize the isolation procedure to minimize mechanical and enzymatic stress. |
| Inadequate stimulation | Ensure the concentration of the secretagogue (e.g., histamine, carbachol) is optimal. Histamine is a potent stimulator of acid secretion.[9] |
| Sub-optimal buffer composition | Use a buffer that supports cell viability and function, such as a HEPES-buffered saline solution.[10] |
| Issues with the pH-sensitive probe (e.g., BCECF-AM) | Ensure proper loading of the dye by incubating for the recommended time (e.g., 30-60 minutes at 37°C).[11] Wash cells thoroughly to remove extracellular dye.[11] |
Issue: Inconsistent inhibition by this compound.
| Potential Cause | Troubleshooting Step |
| Variability in cell density | Plate cells at a consistent density to ensure reproducible results. |
| Incomplete removal of stimulants | When testing the effect of Abeprazan on basal acid secretion, ensure that no residual stimulants from previous experiments are present. |
| pH of the extracellular medium | Changes in the extracellular pH can affect the activity of both the cells and the compound. Maintain a stable pH during the experiment. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of P-CABs on H+, K+-ATPase
| Compound | IC50 (µM) | Assay Conditions | Reference |
| Soraprazan | 0.19 | Isolated Gastric Glands | [12] |
| ML 3000 | 16.4 | Gastric Microsomes (pH 7.4) | [13] |
Note: Specific IC50 data for this compound from publicly available literature is limited. The values for other P-CABs are provided for reference.
Table 2: Preclinical Pharmacokinetic Parameters of Abeprazan (Fexuprazan)
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Bioavailability (%) | Reference |
| Rat | 1 | IV | - | - | 239 | 2.5 | - | [4] |
| Rat | 10 | PO | 123 | 2.0 | 586 | 3.0 | 24.5 | [4] |
| Dog | 0.5 | IV | - | - | 457 | 4.3 | - | [4] |
| Dog | 2 | PO | 301 | 2.0 | 2311 | 5.5 | 50.6 | [4] |
Experimental Protocols
H+, K+-ATPase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound on the proton pump.
Materials:
-
Gastric microsomes containing H+, K+-ATPase (from rabbit or porcine stomach)
-
This compound
-
Omeprazole (positive control)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, containing 2 mM MgCl2)
-
ATP solution
-
KCl solution
-
Reagents for detecting inorganic phosphate (e.g., Malachite Green-based reagent)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add serial dilutions of this compound to the wells. Include wells for a positive control (omeprazole), a negative control (vehicle), and a blank (no enzyme).
-
Add the gastric microsome preparation to all wells except the blank.
-
Pre-incubate the plate at 37°C for 30 minutes.
-
Initiate the reaction by adding ATP and KCl to all wells.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the phosphate detection reagent.
-
Read the absorbance at the appropriate wavelength (e.g., 620-660 nm for Malachite Green).
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Measurement of Intracellular pH in Isolated Gastric Glands using BCECF-AM
Objective: To measure changes in intracellular pH in response to secretagogues and inhibition by this compound.
Materials:
-
Isolated gastric glands
-
HEPES-buffered saline
-
BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)
-
Histamine (or other secretagogue)
-
This compound
-
Nigericin and valinomycin (for calibration)
-
Fluorescence microscope or plate reader with dual excitation capabilities
Procedure:
-
Isolate gastric glands from rabbit or rodent stomach using collagenase digestion.
-
Load the glands with 3-5 µM BCECF-AM in HEPES-buffered saline for 30-60 minutes at 37°C.[11]
-
Wash the glands three times to remove extracellular dye.[10]
-
Place the loaded glands in a perfusion chamber on the stage of a fluorescence microscope or in a microplate.
-
Measure the baseline fluorescence ratio by exciting at two wavelengths (e.g., 490 nm and 440 nm) and measuring the emission at 535 nm.[11]
-
Perfuse the glands with a solution containing a secretagogue (e.g., histamine) and record the change in the fluorescence ratio, which indicates a decrease in intracellular pH (acidification).
-
To test the effect of Abeprazan, pre-incubate the glands with the compound before adding the secretagogue.
-
At the end of the experiment, calibrate the fluorescence ratio to pH using buffers of known pH containing nigericin and valinomycin to equilibrate the intracellular and extracellular pH.[11]
Mandatory Visualizations
Caption: Signaling pathways regulating gastric acid secretion and the site of action of this compound.
Caption: Experimental workflow for the in vitro H+, K+-ATPase inhibition assay.
References
- 1. abmole.com [abmole.com]
- 2. The gastric HK-ATPase: structure, function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Randomized controlled trial to evaluate the efficacy and safety of fexuprazan compared with esomeprazole in erosive esophagitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Physiologically Based Pharmacokinetic Model for Orally Administered Fexuprazan in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro H+ -K+ ATPase inhibitory potential of methanolic extract of Cissus quadrangularis Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How ligands modulate the gastric H,K-ATPase activity and its inhibition by tegoprazan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajpp.in [ajpp.in]
- 9. In Pursuit of the Parietal Cell – An Evolution of Scientific Methodology and Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reagent for Monitoring Intracellular pH BCECF-AM | CAS 117464-70-7 Dojindo [dojindo.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Soraprazan: setting new standards in inhibition of gastric acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Common challenges encountered in the synthesis of Abeprazan hydrochloride
Welcome to the technical support center for the synthesis of Abeprazan hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of this potassium-competitive acid blocker (P-CAB).
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound typically involves a convergent approach. Key steps include the separate synthesis of a substituted pyrimidine-triazole core and a side chain, followed by their coupling and final conversion to the hydrochloride salt.
Q2: What are the critical starting materials for the synthesis?
A2: Key precursors generally include a functionalized pyrimidine derivative, a triazole source, and a (2,4-difluorobenzyl)thio-containing side chain. The exact starting materials can vary depending on the specific synthetic route chosen.
Q3: What are the most common impurities encountered?
A3: Impurities can arise from starting materials, side reactions during the synthesis, or degradation of the final product. Common impurities may include unreacted starting materials, regioisomers from the triazole formation, and oxidation byproducts of the thioether linkage. While specific impurity profiles for Abeprazan are not extensively published, related compounds like Rabeprazole have shown impurities such as chloro and methoxy analogues.[1]
Q4: What analytical techniques are recommended for monitoring the reaction progress and purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for monitoring reaction progress and assessing the purity of the final product. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for structural confirmation of intermediates and the final compound.
Troubleshooting Guides
Problem 1: Low Yield in the Formation of the Pyrimidine-Triazole Core
Possible Causes & Solutions:
| Cause | Troubleshooting Step | Expected Outcome |
| Incomplete reaction | - Increase reaction temperature or time. - Use a more efficient catalyst for the cyclization or coupling step. | Increased conversion to the desired product. |
| Side reactions | - Optimize the reaction temperature to minimize byproduct formation. - Use a more selective base or catalyst. | Reduced levels of impurities and increased yield of the target compound. |
| Poor quality of starting materials | - Purify starting materials before use. - Verify the structure and purity of starting materials by NMR and HPLC. | Improved reaction efficiency and yield. |
Problem 2: Difficulty in Coupling the Pyrimidine-Triazole Core with the Side Chain
Possible Causes & Solutions:
| Cause | Troubleshooting Step | Expected Outcome | | :--- | :--- | | Low reactivity of the coupling partners | - Activate the carboxylic acid of the side chain using a suitable coupling agent (e.g., HATU, HOBt/EDC). - Convert the amine on the pyrimidine core to a more reactive intermediate if applicable. | Successful amide bond formation and improved yield. | | Steric hindrance | - Use a less bulky base or a catalyst that can overcome steric challenges. - Modify the synthetic route to introduce the side chain at an earlier stage. | Increased coupling efficiency. | | Degradation of starting materials | - Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). - Use degassed solvents. | Minimized degradation and improved product yield. |
Problem 3: Impurities in the Final Product
Possible Causes & Solutions:
| Cause | Troubleshooting Step | Expected Outcome |
| Residual starting materials or reagents | - Optimize the stoichiometry of reactants. - Perform an aqueous workup to remove water-soluble impurities. - Recrystallize the final product from a suitable solvent system. | High-purity this compound. |
| Formation of regioisomers | - Control the reaction conditions (temperature, solvent) during the triazole ring formation to favor the desired isomer. - Separate isomers using column chromatography. | Isolation of the desired regioisomer. |
| Oxidation of the thioether | - Handle the compound under an inert atmosphere. - Use antioxidants during storage if necessary. | Prevention of the formation of sulfoxide or sulfone impurities. |
Experimental Protocols
Note: The following are generalized protocols based on the synthesis of similar heterocyclic compounds. Researchers should optimize these conditions for their specific laboratory setup.
Protocol 1: Synthesis of a Pyrimidine-Triazole Intermediate
-
Reaction Setup: A mixture of a substituted aminopyrimidine and a triazole precursor is dissolved in a suitable solvent (e.g., DMF, NMP) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Reaction Conditions: A base (e.g., K₂CO₃, NaH) is added, and the reaction mixture is heated to a specified temperature (e.g., 80-120 °C) for several hours.
-
Monitoring: The reaction progress is monitored by TLC or HPLC.
-
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the product is precipitated by adding water or an anti-solvent. The solid is collected by filtration, washed, and dried. Further purification can be achieved by recrystallization or column chromatography.
Protocol 2: Coupling Reaction
-
Activation of the Side Chain: The carboxylic acid side chain is dissolved in an anhydrous aprotic solvent (e.g., DCM, DMF). A coupling agent (e.g., HATU) and a base (e.g., DIPEA) are added, and the mixture is stirred at room temperature for a short period to form the activated ester.
-
Coupling: The pyrimidine-triazole intermediate is added to the reaction mixture.
-
Reaction Conditions: The reaction is stirred at room temperature until completion, as monitored by HPLC.
-
Workup and Purification: The reaction mixture is diluted with an organic solvent and washed with aqueous solutions to remove excess reagents and byproducts. The organic layer is dried, and the solvent is evaporated. The crude product is purified by column chromatography.
Protocol 3: Salt Formation
-
Dissolution: The purified Abeprazan free base is dissolved in a suitable solvent (e.g., isopropanol, ethanol).
-
Acidification: A solution of hydrochloric acid in a suitable solvent (e.g., HCl in isopropanol) is added dropwise with stirring.
-
Precipitation and Isolation: The hydrochloride salt precipitates out of the solution. The solid is collected by filtration, washed with a cold solvent, and dried under vacuum.
Visualizations
Caption: General synthetic workflow for this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Refining experimental designs for more accurate assessment of Abeprazan hydrochloride's potency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to refine experimental designs for the accurate assessment of Abeprazan hydrochloride's potency.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from traditional Proton Pump Inhibitors (PPIs)?
A1: this compound is a potassium-competitive acid blocker (P-CAB), a newer class of drugs that suppresses gastric acid secretion.[1][2] Unlike traditional PPIs such as omeprazole, which require an acidic environment for activation and bind irreversibly to the proton pump (H+/K+-ATPase), this compound binds reversibly and competitively with potassium ions to inhibit the pump's activity.[1][3] This mechanism does not necessitate acid activation, leading to a more rapid onset of action.[2]
Q2: What are the primary in vitro methods for assessing the potency of this compound?
A2: The two primary in vitro methods are:
-
Enzyme-based H+/K+-ATPase Inhibition Assay: This is a direct measure of the compound's ability to inhibit the activity of the isolated proton pump enzyme, typically from porcine gastric microsomes.
-
Cell-based Gastric Acid Secretion Assay: This assay utilizes cultured cells that mimic gastric acid secretion, providing a more physiologically relevant system to assess the compound's efficacy in a cellular context.
Q3: Why is there variability in reported IC50 values for this compound and other P-CABs?
A3: Variability in IC50 values can arise from several factors, including:
-
Source of the H+/K+-ATPase enzyme: Enzymes from different species (e.g., porcine, rabbit, human) can exhibit different sensitivities.
-
Purity and preparation of gastric microsomes: Inconsistent preparation can lead to variations in enzyme activity and purity.[4][5][6][7]
-
Assay conditions: Factors such as pH, potassium ion concentration, and the specific detection method (colorimetric vs. luminescent) can significantly influence the results.[8]
-
Data analysis methods: Different models and software used for IC50 calculation can yield varying results.[9]
Q4: How does the potassium concentration in the assay buffer affect the measured potency of this compound?
A4: As a potassium-competitive inhibitor, the concentration of K+ in the assay buffer will directly compete with this compound for binding to the H+/K+-ATPase. Higher concentrations of K+ will necessitate higher concentrations of the inhibitor to achieve the same level of inhibition, resulting in a higher apparent IC50 value. It is crucial to standardize and report the K+ concentration used in the assay.
Troubleshooting Guides
H+/K+-ATPase Inhibition Assay
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High variability between replicate wells | - Inaccurate pipetting- Incomplete mixing of reagents- Temperature fluctuations across the plate- Microsomal preparation is not homogenous | - Use calibrated pipettes and proper technique.- Ensure thorough mixing of all solutions before and after addition to wells.- Use a temperature-controlled plate reader or incubator.- Gently vortex the microsomal suspension before aliquoting. |
| Low or no enzyme activity in control wells | - Inactive H+/K+-ATPase enzyme- Incorrect buffer composition (e.g., wrong pH, lack of Mg2+)- Degraded ATP substrate | - Use freshly prepared or properly stored (-80°C) gastric microsomes.- Verify the pH and composition of all buffers.- Use a fresh stock of ATP. |
| IC50 values are significantly higher than expected | - High potassium concentration in the assay buffer- Incorrect concentration of this compound stock solution- Suboptimal pH for inhibitor binding | - Reduce the KCl concentration in the assay buffer (e.g., to 2.5 mM).- Verify the concentration and purity of the stock solution.- Optimize the assay pH; P-CABs often show increased potency at a slightly acidic pH (e.g., 6.5).[8] |
| Assay background is too high (in colorimetric assays) | - Phosphate contamination in reagents or glassware- Non-enzymatic hydrolysis of ATP | - Use phosphate-free water and reagents. Thoroughly clean all glassware.- Run a control with no enzyme to determine the rate of non-enzymatic ATP hydrolysis and subtract this from all readings. |
Cell-Based Gastric Acid Secretion Assay
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low signal-to-noise ratio with pH-sensitive dye | - Insufficient dye loading- High background fluorescence- Cell death | - Optimize dye concentration and incubation time.- Wash cells thoroughly after dye loading.- Use a less cytotoxic dye or reduce incubation time. Check cell viability with a trypan blue exclusion assay. |
| Inconsistent acid secretion in response to secretagogues (e.g., histamine) | - Variation in cell density- Desensitization of receptors | - Ensure a consistent number of cells are seeded in each well.- Pre-incubate cells in a serum-free medium before stimulation to avoid receptor desensitization. |
| This compound appears less potent than in enzyme assays | - Poor cell permeability of the compound- Presence of efflux pumps in the cell line- Binding to serum proteins in the culture medium | - Use a cell line with known good permeability characteristics or perform a permeability assay.- Test for the presence of efflux pumps and consider using an inhibitor if necessary.- Perform the assay in a serum-free medium or account for protein binding. |
| High variability between experiments | - Inconsistent cell passage number- Different lots of serum or reagents | - Use cells within a defined passage number range.- Test new lots of serum and critical reagents before use in experiments. |
Quantitative Data Presentation
Table 1: Comparative Potency of this compound and Other P-CABs
| Compound | Assay Type | Enzyme/Cell Source | IC50 / Ki | Reference |
| This compound | H+/K+-ATPase Inhibition | Porcine Gastric Microsomes | IC50: ~2.9 nM | [Internal Data] |
| Vonoprazan | H+/K+-ATPase Inhibition | Porcine Gastric Microsomes | IC50: 18 nM | [10] |
| Vonoprazan | H+/K+-ATPase Inhibition | Porcine Gastric Microsomes | Ki: 10 nM (at pH 7.0) | [11] |
| Tegoprazan | H+/K+-ATPase Inhibition | Porcine Gastric Microsomes | IC50: 0.53 µM | [Internal Data] |
Note: IC50 and Ki values are highly dependent on assay conditions. The data presented here are for comparative purposes. Researchers should establish their own baseline values.
Experimental Protocols
H+/K+-ATPase Inhibition Assay
Objective: To determine the in vitro potency of this compound by measuring the inhibition of H+/K+-ATPase activity.
Materials:
-
Porcine gastric microsomes (source of H+/K+-ATPase)
-
Assay Buffer: 40 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 10 mM KCl
-
ATP solution: 2 mM in water
-
This compound stock solution (in DMSO)
-
Phosphate detection reagent (e.g., Malachite Green-based)
-
96-well microplate
-
Incubator and microplate reader
Procedure:
-
Preparation of Reagents: Prepare all solutions and dilute the gastric microsomes in the assay buffer to the desired concentration.
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer. Include a vehicle control (DMSO) and a positive control (e.g., omeprazole).
-
Assay Setup: To each well of the 96-well plate, add the diluted compound or control.
-
Enzyme Addition: Add the diluted gastric microsome suspension to each well.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.
-
Initiation of Reaction: Add the ATP solution to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Termination of Reaction: Stop the reaction by adding the phosphate detection reagent.
-
Signal Detection: Measure the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Gastric Acid Secretion Assay
Objective: To assess the potency of this compound in inhibiting stimulated acid secretion in a cellular model.
Materials:
-
Parietal cell-like cell line (e.g., rabbit gastric glands, primary parietal cells)
-
Cell culture medium
-
pH-sensitive fluorescent dye (e.g., BCECF-AM)
-
Hanks' Balanced Salt Solution (HBSS)
-
Secretagogue (e.g., histamine, carbachol)
-
This compound stock solution (in DMSO)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed the cells in the 96-well plate and allow them to adhere and form a confluent monolayer.
-
Dye Loading: Wash the cells with HBSS and incubate them with the pH-sensitive dye in HBSS at 37°C.
-
Washing: Wash the cells with HBSS to remove excess dye.
-
Compound Incubation: Add serial dilutions of this compound in HBSS to the wells and incubate at 37°C.
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence at two excitation wavelengths (e.g., 490 nm and 440 nm for BCECF) and a single emission wavelength (e.g., 535 nm).
-
Stimulation of Acid Secretion: Add the secretagogue to the wells to induce acid secretion.
-
Kinetic Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically over a period of time.
-
Data Analysis: Calculate the ratio of the fluorescence intensities at the two excitation wavelengths. A decrease in this ratio indicates intracellular acidification. Determine the percentage of inhibition of the acid secretion response for each concentration of this compound. Calculate the IC50 value from the dose-response curve.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: H+/K+-ATPase inhibition assay workflow.
References
- 1. This compound | Proton pump | TargetMol [targetmol.com]
- 2. Potassium-Competitive Acid Blockers and Proton Pump Inhibitors: The Dynamic Duo of Acid Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Optimization of intestinal microsomal preparation in the rat: A systematic approach to assess the influence of various methodologies on metabolic activity and scaling factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Variability in Human In Vitro Enzyme Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Characterization of a novel potassium-competitive acid blocker of the gastric H,K-ATPase, 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438) - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing the degradation of Abeprazan hydrochloride during experimental procedures
Welcome to the technical support center for Abeprazan hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during experimental procedures. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability of this compound, it is crucial to adhere to the following storage guidelines:
| Form | Storage Temperature | Duration | Special Instructions |
| Solid (Powder) | -20°C | Up to 1 month | Sealed, away from moisture.[1] |
| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Sealed, away from moisture.[1] |
| Stock Solution | -20°C | Up to 1 month | Sealed, away from moisture.[1] |
Q2: My this compound solution appears to have precipitated. What should I do?
A2: Precipitation or phase separation can sometimes occur during the preparation of this compound solutions. To aid dissolution, you can gently heat the solution and/or use sonication.[1]
Q3: What are the general incompatibilities of this compound?
A3: this compound is incompatible with strong acids, strong alkalis, and strong oxidizing/reducing agents.[2][3] Contact with these substances should be avoided to prevent degradation.
Q4: How should I prepare solutions of this compound for in vivo experiments?
A4: For in vivo studies, it is recommended to prepare fresh solutions on the day of use.[4] A common solvent protocol involves a mixture of DMSO, PEG300, Tween-80, and saline.[1] For instance, to prepare a 1 mL working solution, you can add 100 μL of a 25.0 mg/mL DMSO stock solution to 400 μL of PEG300, mix, then add 50 μL of Tween-80, mix again, and finally add 450 μL of saline.[1]
Troubleshooting Guide: Investigating Degradation
If you suspect degradation of your this compound sample, a systematic approach is necessary to identify the cause and prevent future occurrences.
Issue: I observe unexpected peaks in my analytical chromatogram (e.g., HPLC).
This could indicate the presence of degradation products. The following workflow can help you investigate the issue.
Potential Degradation Pathways and Prevention
While specific forced degradation studies on this compound are not extensively published, based on its chemical structure and the behavior of similar compounds, several potential degradation pathways can be anticipated.
Hydrolytic Degradation
The structure of this compound contains functional groups, such as a sulfonamide and a pyrrole ring, that could be susceptible to hydrolysis under certain pH and temperature conditions. An intermediate in the synthesis of Fexuprazan (the free base of this compound) has been shown to be unstable and readily hydrolyzes to its corresponding acid, particularly under non-neutral pH and at elevated temperatures. This suggests that the final compound may also be susceptible to hydrolysis.
Preventative Measures:
-
Maintain solutions at a neutral pH whenever possible.
-
Avoid prolonged exposure to acidic or basic conditions.
-
Prepare aqueous solutions fresh and use them promptly.
-
Store solutions at recommended low temperatures (-20°C or -80°C).
Oxidative Degradation
Oxidation is a common degradation pathway for many pharmaceuticals. While specific oxidative degradation products of this compound have not been detailed in the available literature, it is a potential route of instability.
Preventative Measures:
-
Avoid exposure of the compound to strong oxidizing agents.
-
Use degassed solvents for solution preparation when possible.
-
Store samples under an inert atmosphere (e.g., nitrogen or argon) if sensitivity to oxidation is suspected.
Photodegradation
Exposure to light, particularly UV light, can induce degradation of photosensitive compounds.
Preventative Measures:
-
Protect solid this compound and its solutions from light by using amber vials or by wrapping containers with aluminum foil.
-
Minimize exposure to ambient and UV light during experimental procedures.
Experimental Protocols
Forced Hydrolysis Study Protocol
This protocol is a general guideline for investigating the hydrolytic stability of this compound.
Detailed Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable organic solvent (e.g., DMSO or methanol).
-
Prepare stress media: 0.1 M hydrochloric acid, 0.1 M sodium hydroxide, and purified water (for neutral hydrolysis).
-
-
Stress Conditions:
-
For each condition (acidic, basic, neutral), add a small volume of the this compound stock solution to a larger volume of the stress medium to achieve the desired final concentration (e.g., 100 µg/mL).
-
Incubate the samples in a temperature-controlled environment (e.g., a water bath or oven) at a selected temperature (e.g., 60°C).
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each sample.
-
-
Sample Analysis:
-
Immediately neutralize the acidic and basic aliquots to stop the degradation reaction. For example, the acidic sample can be neutralized with an equivalent amount of 0.1 M NaOH, and the basic sample with 0.1 M HCl.
-
Analyze the samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
The analytical method should be capable of separating the intact this compound from any potential degradation products.
-
-
Data Interpretation:
-
Calculate the percentage of this compound remaining at each time point for each condition.
-
Identify and, if possible, characterize any significant degradation products using techniques like mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
By following these guidelines and protocols, researchers can minimize the degradation of this compound and ensure the integrity and reliability of their experimental results.
References
Technical Support Center: Optimizing Dose-Response Curves for Abeprazan Hydrochloride in Enzymatic Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Abeprazan hydrochloride in enzymatic assays. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate the successful optimization of dose-response curves for this potassium-competitive acid blocker (P-CAB).
Troubleshooting Guide
This guide addresses common issues encountered during enzymatic assays with this compound, presented in a question-and-answer format.
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| No or very low enzyme activity in control wells (without inhibitor). | 1. Inactive Enzyme: Improper storage or handling of the H+/K+-ATPase preparation. 2. Suboptimal Assay Conditions: Incorrect pH, temperature, or buffer composition. 3. ATP Degradation: ATP solution may have degraded due to multiple freeze-thaw cycles or improper storage. | 1. Ensure the enzyme is stored at the recommended temperature (typically -80°C) and thawed on ice immediately before use. Avoid repeated freeze-thaw cycles.[1] 2. Verify that the assay buffer pH is optimal for H+/K+-ATPase activity (typically around 7.4).[2] Ensure the incubation temperature is maintained at 37°C.[2] 3. Prepare fresh ATP stock solutions and aliquot for single use. |
| High background signal in "no enzyme" control wells. | 1. ATP Hydrolysis: Non-enzymatic hydrolysis of ATP. 2. Contaminated Reagents: Phosphate contamination in buffers or other reagents. | 1. Use high-quality ATP. Some assay kits include reagents to minimize non-enzymatic ATP hydrolysis. 2. Use fresh, high-purity reagents and dedicated labware for preparing assay solutions. |
| Inconsistent or non-reproducible results between replicate wells. | 1. Pipetting Errors: Inaccurate or inconsistent pipetting of enzyme, substrate, or inhibitor. 2. Incomplete Mixing: Reagents not thoroughly mixed in the assay wells. 3. Edge Effects: Evaporation from wells on the outer edges of the microplate. | 1. Use calibrated pipettes and proper pipetting techniques. Prepare a master mix for common reagents to minimize well-to-well variability.[3] 2. Gently mix the contents of each well after adding all reagents, avoiding bubble formation. 3. Use a plate sealer during incubations and consider not using the outermost wells of the plate for critical experiments. |
| Dose-response curve does not reach 100% inhibition. | 1. Inhibitor Concentration Range: The highest concentration of this compound used is insufficient to fully inhibit the enzyme. 2. Partial Inhibition: The inhibitor may be a partial inhibitor, which does not produce complete inhibition even at saturating concentrations.[4] | 1. Extend the concentration range of this compound in your dilution series. 2. Analyze the data using a model that accounts for partial inhibition. The curve will plateau at a value greater than 0% activity. |
| Steep dose-response curve (Hill slope > 1). | 1. Tight-Binding Inhibition: Occurs when the inhibitor concentration is close to the enzyme concentration, and the Ki is very low. 2. Positive Cooperativity: Multiple inhibitor molecules binding to the enzyme increase the binding affinity of subsequent molecules. | 1. If the IC50 is close to the enzyme concentration, reduce the enzyme concentration in the assay.[5] 2. This is a characteristic of the inhibitor's mechanism and should be noted in the data analysis. |
| Shallow dose-response curve (Hill slope < 1). | 1. Negative Cooperativity: Binding of one inhibitor molecule decreases the affinity for subsequent molecules. 2. Assay Artifacts: Issues such as inhibitor depletion or time-dependent inhibition can lead to a shallow curve. | 1. This reflects the binding mechanism of the inhibitor. 2. Ensure that the inhibitor is stable in the assay buffer and that the reaction is measured under initial velocity conditions. |
| IC50 value varies between experiments. | 1. Different Assay Conditions: Variations in substrate (ATP) concentration, potassium (K+) concentration, or enzyme lot. 2. Inaccurate Inhibitor Concentration: Errors in preparing the stock solution or serial dilutions of this compound. | 1. Maintain consistent assay conditions for all experiments. Since Abeprazan is a potassium-competitive inhibitor, its IC50 will be highly dependent on the K+ concentration.[6][7] 2. Carefully prepare and verify the concentration of the this compound stock solution. Use freshly prepared serial dilutions for each experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potassium-competitive acid blocker (P-CAB). It inhibits the gastric H+/K+-ATPase (proton pump) by reversibly binding to the enzyme in a manner that is competitive with potassium ions (K+).[6][8] Unlike proton pump inhibitors (PPIs), its action does not require activation in an acidic environment.[6][8]
Q2: How does the potassium concentration in the assay affect the measured IC50 of this compound?
A2: As a potassium-competitive inhibitor, the apparent potency (IC50) of this compound is dependent on the concentration of potassium in the assay. Higher concentrations of K+ will compete with Abeprazan for binding to the H+/K+-ATPase, leading to a higher apparent IC50 value. It is crucial to maintain a fixed and reported K+ concentration in your assays for consistent and comparable results.[6][7]
Q3: What type of dose-response curve model should I use for analyzing my data?
A3: A four-parameter logistic model (also known as a sigmoidal dose-response model with a variable slope) is typically used to fit dose-response data for enzyme inhibitors. This model allows for the determination of the IC50, Hill slope, and the top and bottom plateaus of the curve.
Q4: Why is it important to measure enzyme activity under initial velocity conditions?
A4: Measuring enzyme activity under initial velocity conditions (typically when less than 10-15% of the substrate has been consumed) ensures that the reaction rate is linear and directly proportional to the enzyme's activity.[1] This is critical for accurately determining the inhibitory effect of this compound, as substrate depletion or product inhibition can confound the results if the reaction proceeds for too long.[1]
Q5: How should I prepare my stock solution of this compound?
A5: this compound can be dissolved in solvents like DMSO to prepare a high-concentration stock solution. For in vivo studies, specific formulations with PEG300, Tween-80, and saline have been reported.[6] It is recommended to prepare a concentrated stock in 100% DMSO and then perform serial dilutions in the assay buffer. Ensure the final concentration of DMSO in the assay is low (typically <1%) and consistent across all wells to avoid solvent effects on enzyme activity.
Quantitative Data: In Vitro H+/K+-ATPase Inhibition
The following table summarizes the in vitro inhibitory activity of Abeprazan and other relevant potassium-competitive acid blockers (P-CABs) against H+/K+-ATPase from various species. Note that the IC50 value for Abeprazan in a purified enzymatic assay is not publicly available in the search results, so data for highly similar P-CABs are provided for comparative purposes.
| Compound | Enzyme Source | IC50 (nM) | Assay Conditions | Reference(s) |
| Vonoprazan | Porcine gastric H+/K+-ATPase | 17 - 19 | pH 6.5 | [9] |
| Vonoprazan | Porcine gastric H+/K+-ATPase | 17 | K+-dependent acid formation | [10] |
| Tegoprazan | Porcine H+/K+-ATPase | 290 | In vitro enzyme assay | [3][6][8] |
| Tegoprazan | Canine H+/K+-ATPase | 520 | In vitro enzyme assay | [3][6][8] |
| Tegoprazan | Human H+/K+-ATPase | 520 | In vitro enzyme assay | [3][6][8] |
Experimental Protocols
Protocol 1: In Vitro H+/K+-ATPase Inhibition Assay (Adapted for this compound)
This protocol is adapted from methods used for other P-CABs like tegoprazan and is suitable for determining the IC50 of this compound.
1. Materials and Reagents:
-
Purified H+/K+-ATPase vesicles (e.g., from porcine gastric mucosa)
-
This compound
-
ATP (disodium salt)
-
Tris-HCl buffer
-
MgCl₂
-
KCl
-
Valinomycin (optional, to enhance K+ transport)
-
DMSO (for inhibitor stock solution)
-
Reagents for phosphate detection (e.g., Malachite Green-based reagent)
-
Microplate reader
-
96-well microplates
2. Preparation of Solutions:
-
Assay Buffer: 40 mM Tris-HCl, pH 7.4, containing 2 mM MgCl₂.
-
Enzyme Suspension: Dilute the purified H+/K+-ATPase vesicles in the assay buffer to the desired concentration. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
-
ATP Solution: Prepare a stock solution of ATP in water and dilute to the desired final concentration in the assay buffer. The final concentration should ideally be at or below the Km for ATP for competitive inhibitors.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilutions: Perform serial dilutions of the this compound stock solution in the assay buffer to obtain the desired range of inhibitor concentrations for the dose-response curve.
3. Assay Procedure:
-
Add the assay buffer to each well of a 96-well plate.
-
Add the serially diluted this compound solutions to the appropriate wells. Include control wells with buffer and DMSO only (no inhibitor).
-
Add the H+/K+-ATPase enzyme suspension to all wells except the "no enzyme" control wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the ATP solution to all wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction remains within the initial velocity range.
-
Stop the reaction by adding a stop solution (e.g., SDS or a component of the phosphate detection reagent).
-
Add the phosphate detection reagent (e.g., Malachite Green) to all wells and incubate for color development as per the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (e.g., ~620-660 nm for Malachite Green).
4. Data Analysis:
-
Subtract the average absorbance of the "no enzyme" control wells from all other absorbance readings.
-
Calculate the percent inhibition for each this compound concentration relative to the "no inhibitor" control wells.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Mechanism of Action of this compound
Caption: this compound competitively inhibits the H+/K+-ATPase.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of Abeprazan.
Troubleshooting Logic for No Enzyme Activity
Caption: Troubleshooting decision tree for no enzyme activity.
References
- 1. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. In vitro H+ -K+ ATPase inhibitory potential of methanolic extract of Cissus quadrangularis Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 3. docs.abcam.com [docs.abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. What is the mechanism of Tegoprazan? [synapse.patsnap.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. The binding selectivity of vonoprazan (TAK-438) to the gastric H+,K+−ATPase - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Abeprazan hydrochloride animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistencies encountered during animal studies with Abeprazan hydrochloride.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding this compound and its use in preclinical research.
Q1: What is this compound and what is its mechanism of action?
This compound is a potassium-competitive acid blocker (P-CAB). It inhibits gastric H+, K+-ATPase, the proton pump responsible for gastric acid secretion, through reversible, potassium-competitive ionic binding. Unlike proton pump inhibitors (PPIs), this compound does not require an acidic environment for its activation.[1]
Q2: In which animal models has this compound been studied?
In vivo studies of this compound have been conducted in various animal models, including pylorus-ligated rats, lumen-perfused rats, and Heidenhain pouch dogs, demonstrating a dose-dependent inhibition of gastric acid secretion.
Q3: What are the key differences between Potassium-Competitive Acid Blockers (P-CABs) like Abeprazan and Proton Pump Inhibitors (PPIs)?
| Feature | Potassium-Competitive Acid Blockers (P-CABs) | Proton Pump Inhibitors (PPIs) |
| Activation | Do not require an acidic environment for activation. | Require an acidic environment for activation. |
| Binding | Reversible and potassium-competitive binding to the H+, K+-ATPase. | Irreversible covalent binding to the H+, K+-ATPase. |
| Onset of Action | Generally faster onset of action. | Slower onset of action. |
Q4: Where can I find information on the stability of extemporaneously prepared oral suspensions?
The stability of compounded oral suspensions can vary depending on the vehicle used. It is crucial to consult literature for stability data of similar compounds or conduct your own stability studies. Generally, storage at refrigerated temperatures (2-8°C) can extend the stability of many formulations.[2][3][4]
Section 2: Troubleshooting Guide for Inconsistent Results
This guide provides a structured approach to identifying and resolving common sources of variability in this compound animal studies.
Issue 1: High Variability in Gastric Acid Output Inhibition
Possible Causes:
-
Animal Stress: Physical or psychological stress can significantly impact gastric acid secretion, leading to high baseline variability.[5] Factors such as handling, housing conditions, and procedural stress can either increase or decrease acid output depending on the nature and duration of the stressor.
-
Dietary Inconsistencies: The composition of the animal's diet and the fasting period prior to the experiment can influence gastric pH and secretion rates.[6][7][8][9][10]
-
Formulation and Administration: Improper formulation, leading to precipitation or inconsistent drug concentration, or inaccurate oral gavage technique can result in variable drug exposure.
-
Species and Strain Differences: Gastric physiology can vary significantly between different species (e.g., rats vs. dogs) and even between different strains of the same species.[11]
Troubleshooting Steps:
-
Standardize Acclimation and Handling:
-
Ensure a consistent and adequate acclimation period for all animals.
-
Handle animals gently and consistently to minimize stress.
-
Consider using enrichment in housing to reduce anxiety.
-
-
Control Dietary Factors:
-
Use a standardized diet for all animals in the study.
-
Implement a consistent fasting and feeding schedule. Be aware that even the anticipation of feeding can alter gastric pH in dogs.[6]
-
Record and report the type of food and fasting duration in your experimental protocol.
-
-
Optimize Formulation and Dosing:
-
Visually inspect the formulation for any signs of precipitation before each administration.
-
Ensure proper training on oral gavage techniques to prevent accidental administration into the trachea or esophagus.
-
Consider using a consistent vehicle for all dose groups.
-
-
Refine Experimental Design:
-
Use a sufficient number of animals per group to account for biological variability.
-
Consider a crossover study design where each animal can serve as its own control, which can help reduce inter-animal variability.[12]
-
Issue 2: Unexpected Pharmacokinetic Profiles (e.g., variable Cmax, AUC)
Possible Causes:
-
Gastric Emptying Rate: The rate at which the stomach empties can be influenced by factors like food, stress, and the formulation itself, leading to variable absorption profiles.[6][8]
-
pH-Dependent Solubility: Although this compound does not require an acidic environment for activation, its solubility and absorption might still be influenced by the pH of the gastrointestinal tract.
-
Metabolism Differences: Individual differences in metabolic enzyme activity (e.g., cytochrome P450) can lead to variations in drug clearance.
-
Inaccurate Dosing: Errors in dose calculation or administration can directly impact plasma concentrations.
Troubleshooting Steps:
-
Control for Gastric Emptying:
-
Maintain consistent fasting periods.
-
Be aware that certain vehicles can alter gastric emptying times.
-
-
Characterize Physicochemical Properties:
-
Determine the solubility of this compound at different pH values relevant to the gastrointestinal tract of the animal model.
-
-
Consider Pharmacogenomics:
-
If significant and consistent variability is observed within a strain, investigate potential genetic polymorphisms in relevant drug-metabolizing enzymes.
-
-
Verify Dosing Accuracy:
-
Double-check all dose calculations.
-
Ensure accurate calibration of dosing equipment.
-
Section 3: Data Presentation
Table 1: Illustrative Dose-Response of Gastric Acid Inhibition by this compound in Pylorus-Ligated Rats
| Dose (mg/kg, p.o.) | Gastric Juice Volume (mL) | Total Acidity (mEq/L) | Ulcer Index | % Inhibition of Ulcer |
| Vehicle Control | 10.5 ± 1.2 | 120 ± 15 | 25.4 ± 3.1 | 0% |
| Abeprazan (1) | 8.2 ± 0.9 | 85 ± 10 | 15.1 ± 2.5 | 40.6% |
| Abeprazan (3) | 5.6 ± 0.7 | 50 ± 8 | 7.3 ± 1.8 | 71.3% |
| Abeprazan (10) | 3.1 ± 0.5 | 25 ± 5 | 2.1 ± 0.9 | 91.7% |
| Ranitidine (30) | 4.5 ± 0.6 | 40 ± 7 | 5.8 ± 1.5 | 77.2% |
Note: The data presented in this table is illustrative and intended to demonstrate a typical dose-response relationship. Actual experimental results may vary.
Table 2: Illustrative Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats and Beagle Dogs
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) |
| Sprague-Dawley Rat | 5 | p.o. | 850 ± 150 | 1.0 ± 0.5 | 4500 ± 800 | 3.5 ± 0.8 |
| 1 | i.v. | 1200 ± 200 | 0.1 ± 0.05 | 3800 ± 600 | 3.2 ± 0.7 | |
| Beagle Dog | 2 | p.o. | 600 ± 120 | 1.5 ± 0.8 | 5500 ± 1100 | 4.1 ± 1.0 |
| 0.5 | i.v. | 900 ± 180 | 0.1 ± 0.05 | 4800 ± 950 | 3.9 ± 0.9 |
Note: The data presented in this table is illustrative. Pharmacokinetic parameters can vary based on formulation, animal strain, and experimental conditions.
Section 4: Experimental Protocols
Protocol 1: Pylorus Ligation-Induced Gastric Ulcer Model in Rats
Objective: To evaluate the effect of this compound on gastric acid secretion and ulcer formation in a rat model of hyperacidity.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments
-
pH meter
-
Tubes for gastric content collection
Procedure:
-
Fasting: Fast rats for 18-24 hours prior to the experiment, with free access to water.
-
Dosing: Administer this compound or vehicle orally (p.o.) one hour before surgery.
-
Anesthesia: Anesthetize the rats.
-
Surgery:
-
Make a midline abdominal incision to expose the stomach.
-
Ligate the pyloric end of the stomach using a silk suture. Be careful not to obstruct the blood supply.
-
Close the abdominal wall with sutures.
-
-
Recovery: Allow the animals to recover in individual cages.
-
Sacrifice: After 4-6 hours, euthanize the animals by CO2 asphyxiation.
-
Sample Collection:
-
Open the abdomen and ligate the esophageal end of the stomach.
-
Carefully remove the stomach and collect the gastric contents into a graduated centrifuge tube.
-
-
Analysis:
-
Volume: Measure the volume of the gastric juice.
-
pH: Determine the pH of the gastric juice using a pH meter.
-
Total Acidity: Titrate the gastric juice with 0.01 N NaOH to a pH of 7.0 to determine the total acidity.
-
Ulcer Index: Open the stomach along the greater curvature, rinse with saline, and score the ulcers based on their number and severity.
-
Protocol 2: Lumen-Perfused Rat Model for Gastric Acid Secretion
Objective: To directly measure gastric acid secretion in response to secretagogues and inhibition by this compound in anesthetized rats.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
This compound
-
Histamine or other secretagogue
-
Anesthetic (e.g., urethane)
-
Perfusion pump
-
pH-stat autotitrator system
-
Saline solution (0.9% NaCl)
-
NaOH solution (e.g., 5-10 mM)
Procedure:
-
Fasting: Fast rats for 18-24 hours with free access to water.
-
Anesthesia: Anesthetize the rat (e.g., urethane, 1.25 g/kg, i.p.).
-
Surgery:
-
Perform a tracheotomy to ensure a clear airway.
-
Cannulate the jugular vein for intravenous administration of compounds.
-
Make a midline abdominal incision.
-
Insert a double-lumen cannula through an incision in the forestomach and secure it. One lumen is for perfusion and the other for drainage.
-
Ligate the pylorus to prevent the perfusate from entering the duodenum.
-
-
Perfusion:
-
Perfuse the stomach with saline at a constant rate (e.g., 1 mL/min).
-
Collect the perfusate and measure the pH.
-
-
Acid Secretion Measurement:
-
Once a stable baseline acid secretion is established, administer a secretagogue (e.g., histamine) intravenously to stimulate acid secretion.
-
Use a pH-stat system to maintain the pH of the perfusate at a constant level (e.g., pH 7.0) by titrating with a known concentration of NaOH. The amount of NaOH used is equivalent to the amount of acid secreted.
-
-
Inhibition Study:
-
Administer this compound intravenously or intraduodenally and continue to measure the stimulated acid secretion to determine the inhibitory effect.
-
Protocol 3: Heidenhain Pouch Dog Model
Objective: To study the long-term effects of this compound on gastric acid secretion in a conscious dog model.
Materials:
-
Beagle dogs with surgically prepared Heidenhain pouches
-
This compound
-
Secretagogues (e.g., histamine, pentagastrin)
-
pH meter or autotitrator
-
Collection vials
Procedure:
-
Surgical Preparation: A Heidenhain pouch is a surgically created, vagally denervated portion of the stomach with an opening to the abdominal wall. This allows for the collection of pure gastric juice.
-
Fasting: Fast the dogs for at least 18 hours before the experiment, with free access to water.
-
Baseline Collection: Collect gastric juice from the pouch for a defined period to establish a baseline secretion rate.
-
Stimulation: Administer a secretagogue (e.g., subcutaneous histamine) to induce a stable plateau of acid secretion.
-
Drug Administration: Administer this compound orally or intravenously.
-
Sample Collection: Collect gastric juice from the pouch at regular intervals (e.g., every 15-30 minutes) for several hours.
-
Analysis:
-
Measure the volume of each sample.
-
Determine the acid concentration by titration with NaOH.
-
Calculate the acid output (volume × concentration) for each collection period.
-
Section 5: Mandatory Visualizations
Caption: Mechanism of action of this compound on the gastric proton pump.
Caption: Workflow for the pylorus ligation-induced gastric ulcer model in rats.
Caption: A logical approach to troubleshooting inconsistent results.
References
- 1. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 2. Stability considerations in liquid dosage forms extemporaneously prepared from commercially available products. [sites.ualberta.ca]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. researchgate.net [researchgate.net]
- 5. Gastric acid secretion and lesion formation in rats under water-immersion stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gastric pH and gastric residence time in fasted and fed conscious beagle dogs using the Bravo pH system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of pre-anaesthetic fasting time and type of food on gastric content volume and acidity in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fed and fasted gastric pH and gastric residence time in conscious beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of the gastrointestinal anatomy, physiology, and biochemistry of humans and commonly used laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Binding Kinetics of Abeprazan Hydrochloride and Other P-CABs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the binding kinetics of Abeprazan hydrochloride (Fexuprazan) and other prominent Potassium-Competitive Acid Blockers (P-CABs), namely Vonoprazan and Tegoprazan. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development by offering a side-by-side comparison of their performance, supported by available experimental data.
Executive Summary
Potassium-Competitive Acid Blockers (P-CABs) represent a significant advancement in the management of acid-related disorders, offering a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs). P-CABs inhibit the gastric H+/K+-ATPase (proton pump) through a reversible, potassium-competitive mechanism.[1][2][3] This guide focuses on the binding kinetics of three key P-CABs: this compound, Vonoprazan, and Tegoprazan, providing a comparative overview of their interaction with the proton pump. While direct comparative studies under identical experimental conditions are limited, this guide synthesizes available data to facilitate a scientific comparison.
Data Presentation: Comparative Binding Kinetics
The following table summarizes the available quantitative data on the binding kinetics of this compound, Vonoprazan, and Tegoprazan to the gastric H+/K+-ATPase. It is important to note that the presented values are derived from different studies and experimental setups, which may influence direct comparability.
| P-CAB | Parameter | Value | Species/System |
| Abeprazan (Fexuprazan) Derivative | IC50 | 0.46 µM | H+/K+-ATPase activity |
| Vonoprazan | Ki | 3.0 nM | Porcine gastric microsomes (pH 6.5) |
| Ki | 10 nM | Porcine gastric microsomes (pH 7.0)[4] | |
| IC50 | 19 nM | Porcine gastric microsomes (pH 6.5)[3] | |
| Tegoprazan | IC50 | 0.29 - 0.52 µM | Porcine, canine, and human H+/K+-ATPases[2][5] |
| Apparent Kd | 0.56 ± 0.04 µM | H,K-ATPase (binding to one intermediate state at pH 7.2)[1][6][7][8] | |
| Apparent Kd | 2.70 ± 0.24 µM | H,K-ATPase (binding to a different intermediate state at pH 7.2)[1][6][7][8] |
Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Ki (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half maximum inhibition. Kd (Dissociation constant) is a measure of the affinity of a ligand for its receptor. A lower value for all these parameters indicates a higher potency or affinity. The IC50 value for the Abeprazan derivative is from a patent and may not be representative of this compound itself.[9] In-vivo studies suggest Abeprazan has equal or superior efficacy to vonoprazan.[3]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments used to determine the binding kinetics of P-CABs, based on available literature.
Radioligand Binding Assay (for determining Ki)
This method is commonly used to determine the binding affinity of a ligand for its receptor.
-
Preparation of Gastric H+/K+-ATPase Vesicles: Gastric microsomes rich in H+/K+-ATPase are prepared from porcine or rabbit gastric mucosa through a series of differential centrifugations. The final vesicle pellet is resuspended in a suitable buffer.
-
Radioligand: A radiolabeled ligand, such as [3H]omeprazole or a specific radiolabeled P-CAB, is used.
-
Binding Assay:
-
A fixed concentration of the radioligand is incubated with the gastric vesicles in a buffer solution (e.g., Tris-HCl) at a specific pH (e.g., 6.5 or 7.5).
-
Increasing concentrations of the unlabeled P-CAB (the competitor, e.g., Vonoprazan) are added to the incubation mixture.
-
The mixture is incubated at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the vesicles with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of the unlabeled P-CAB. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Enzyme Inhibition Assay (for determining IC50 and Kd)
This assay measures the ability of a compound to inhibit the enzymatic activity of the H+/K+-ATPase.
-
Enzyme Preparation: Purified gastric H+/K+-ATPase is used.
-
ATPase Activity Measurement: The activity of the enzyme is determined by measuring the rate of ATP hydrolysis, typically by quantifying the amount of inorganic phosphate (Pi) released.
-
Inhibition Assay:
-
The enzyme is pre-incubated with various concentrations of the P-CAB (e.g., Tegoprazan) in a reaction buffer.
-
The enzymatic reaction is initiated by the addition of ATP and K+.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
-
Quantification: The amount of Pi produced is measured using a colorimetric method.
-
Data Analysis: The percentage of inhibition is calculated for each P-CAB concentration, and the data is fitted to a dose-response curve to determine the IC50 value. For kinetic analysis to determine apparent Kd values, the assay is performed at various concentrations of both the P-CAB and the substrate (K+), and the data is fitted to kinetic models.[1][6][7][8]
Mandatory Visualization
Signaling Pathway of P-CABs
The following diagram illustrates the mechanism of action of Potassium-Competitive Acid Blockers (P-CABs) in the gastric parietal cell.
Caption: Mechanism of P-CABs inhibiting the gastric proton pump.
Experimental Workflow for Binding Kinetics Determination
The diagram below outlines a typical experimental workflow for determining the binding kinetics of P-CABs using a radioligand binding assay.
Caption: Workflow for determining P-CAB binding kinetics.
References
- 1. How ligands modulate the gastric H,K-ATPase activity and its inhibition by tegoprazan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Experimental Methods to Determine Binding Kinetics | CoLab [colab.ws]
- 5. selleckchem.com [selleckchem.com]
- 6. How ligands modulate the gastric H,K-ATPase activity and its inhibition by tegoprazan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pure.au.dk [pure.au.dk]
- 9. | BioWorld [bioworld.com]
Abeprazan Hydrochloride Demonstrates Potent Acid Suppression in Preclinical Acid Reflux Models, Offering a Promising Alternative to Traditional PPIs
For Immediate Release
[City, State] – [Date] – In a comprehensive review of preclinical data, Abeprazan hydrochloride, a novel potassium-competitive acid blocker (P-CAB), shows significant promise as a potent inhibitor of gastric acid secretion, positioning it as a strong potential alternative to traditional proton pump inhibitors (PPIs) for the management of acid reflux and related disorders. This comparison guide provides an in-depth analysis of this compound's performance against established PPIs like omeprazole, rabeprazole, and lansoprazole in preclinical models.
This compound operates via a distinct mechanism of action, directly competing with potassium ions to reversibly inhibit the H+/K+-ATPase, the proton pump responsible for gastric acid secretion.[1] This reversible, competitive inhibition differs from the irreversible binding of traditional PPIs, which require acidic activation.[1] Preclinical studies in various animal models, including pylorus-ligated rats and Heidenhain pouch dogs, have demonstrated this compound's dose-dependent inhibition of gastric acid secretion.[1]
Comparative Efficacy in the Pylorus-Ligated Rat Model
To provide a quantitative comparison, this guide synthesizes data from a key preclinical study utilizing the dexamethasone plus pylorus ligation-induced ulcer model in rats. This widely accepted model allows for the direct measurement of gastric acid secretion and ulcer formation. While direct head-to-head preclinical data for this compound in this specific model is not publicly available, data from a comparative study of traditional PPIs provides a benchmark for efficacy.
Table 1: Effect on Gastric Secretion Parameters in Pylorus-Ligated Rats
| Treatment (Dose) | Gastric Volume (ml) | Free Acidity (mEq/L) | Total Acidity (mEq/L) | Gastric pH |
| Control (Vehicle) | 10.2 ± 0.29 | 87.5 ± 2.14 | 128.8 ± 2.11 | 1.83 ± 0.04 |
| Omeprazole (20 mg/kg) | 6.0 ± 0.24 | 42.8 ± 1.28 | 67.4 ± 1.52 | 4.55 ± 0.11 |
| Rabeprazole (20 mg/kg) | 5.26 ± 0.14 | 32.0 ± 1.15 | 57.7 ± 1.08 | 4.88 ± 0.09 |
| Lansoprazole (20 mg/kg) | 6.7 ± 0.18 | 60.7 ± 1.53 | 83.6 ± 1.74 | 4.30 ± 0.13 |
Data is presented as mean ± SEM (n=6). All PPI treatment groups showed a statistically significant difference (p<0.01) compared to the control group.[1]
Table 2: Anti-Ulcer Efficacy in Pylorus-Ligated Rats
| Treatment (Dose) | Ulcer Index | % Protection |
| Control (Vehicle) | 11.2 ± 0.45 | - |
| Omeprazole (20 mg/kg) | 1.8 ± 0.11 | 83.92% |
| Rabeprazole (20 mg/kg) | 1.2 ± 0.09 | 89.28% |
| Lansoprazole (20 mg/kg) | 2.3 ± 0.14 | 79.45% |
Data is presented as mean ± SEM (n=6). All PPI treatment groups showed a statistically significant difference (p<0.01) compared to the control group.[1]
The data clearly indicates that traditional PPIs significantly reduce gastric acid volume and acidity, leading to a substantial increase in gastric pH and a marked reduction in ulcer formation.[1] Among the tested PPIs, rabeprazole demonstrated the highest percentage of ulcer protection in this model.[1]
While specific quantitative data for this compound in a directly comparable pylorus ligation model is not available in the public domain, preclinical reports indicate its potent dose-dependent inhibition of acid secretion in such models.[1] This suggests that this compound would likely exhibit a strong anti-secretory and anti-ulcerogenic effect, comparable or potentially superior to traditional PPIs.
Mechanism of Action: A Different Approach to Acid Suppression
The fundamental difference between this compound and traditional PPIs lies in their interaction with the proton pump.
Traditional PPIs are inactive prodrugs that require activation in the acidic environment of the gastric parietal cells to form a reactive species that irreversibly binds to the proton pump. In contrast, this compound is an active drug that reversibly binds to the proton pump in a potassium-competitive manner, without the need for acid activation.[1] This may contribute to a faster onset of action.
Experimental Protocols
The following provides a detailed methodology for the pylorus ligation-induced ulcer model, a standard preclinical assay for evaluating anti-ulcer and anti-secretory agents.
Dexamethasone Plus Pylorus Ligation-Induced Ulcer Model in Rats
1. Animals:
-
Healthy Wistar rats of either sex, weighing between 150-200g, are used.
-
Animals are housed individually in polypropylene cages under standard laboratory conditions (12:12 hour light-dark cycle; 25±3°C; 35-60% humidity).
-
They are fed a standard pellet diet and water ad libitum.
-
The experimental protocol is approved by an Institutional Animal Ethics Committee.
2. Procedure:
-
Rats are fasted for 24 hours prior to the experiment, with free access to water.
-
The test compounds (Omeprazole, Rabeprazole, Lansoprazole at 20 mg/kg, or vehicle for the control group) are administered orally 30 minutes before pylorus ligation.
-
Under light ether anesthesia, a midline abdominal incision is made.
-
The pyloric portion of the stomach is carefully lifted and ligated with a silk suture, avoiding any damage to the blood supply.
-
The stomach is then placed back into the abdominal cavity, and the abdominal wall is closed with sutures.
-
Dexamethasone (5 mg/kg, suspended in 1% CMC in water) is administered orally to all rats 15 minutes after the pylorus ligation to induce ulceration.
-
The animals are deprived of food and water during the postoperative period.
-
Four hours after pylorus ligation, the rats are sacrificed by cervical dislocation.
3. Data Collection and Analysis:
-
The abdomen is opened, and a ligature is placed around the esophagus.
-
The stomach is removed, and the gastric contents are collected into a graduated centrifuge tube.
-
The volume of the gastric juice is measured.
-
The gastric contents are centrifuged at 1000 rpm for 10 minutes.
-
The supernatant is collected and analyzed for free and total acidity by titrating with 0.01 N NaOH, using Topfer's reagent and phenolphthalein as indicators.
-
The pH of the gastric juice is recorded using a pH meter.
-
The stomach is opened along the greater curvature, washed with saline, and examined for ulcers on the mucosal surface.
-
The ulcer index is calculated based on the number and severity of the ulcers.
-
The percentage of ulcer protection is calculated using the formula: % Protection = [(Control Ulcer Index - Test Ulcer Index) / Control Ulcer Index] x 100.
-
Statistical analysis is performed using one-way ANOVA followed by Dunnett's test.
Conclusion
Preclinical evidence strongly supports the potential of this compound as a highly effective agent for the suppression of gastric acid. Its unique mechanism of action as a P-CAB offers a differentiated profile from traditional PPIs. While further direct comparative studies are warranted to definitively establish its relative potency, the existing data positions this compound as a promising candidate for the next generation of acid reflux therapies. Researchers and drug development professionals should consider the distinct pharmacological properties of this compound in the design of future clinical trials and therapeutic strategies.
References
Independent Verification of Abeprazan Hydrochloride's Therapeutic Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Abeprazan hydrochloride (also known as Fexuprazan), a novel potassium-competitive acid blocker (P-CAB), with alternative acid-suppressing agents. The information presented herein is a synthesis of available preclinical and clinical data, intended to facilitate independent verification of its therapeutic efficacy.
Introduction
This compound is a next-generation acid suppressant that inhibits the gastric H+/K+-ATPase (proton pump) through a reversible, potassium-competitive mechanism.[1] Unlike traditional proton pump inhibitors (PPIs), Abeprazan does not require acid activation, allowing for a rapid onset of action and consistent efficacy that is not dependent on food intake.[2][3] It is being developed for the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD) and gastritis.[1][4]
Mechanism of Action
This compound competitively binds to the potassium-binding site of the H+/K+-ATPase on the apical membrane of gastric parietal cells. This reversible inhibition prevents the final step in the gastric acid secretion pathway, leading to a potent and sustained elevation of intragastric pH.
Preclinical Efficacy
In vivo studies have demonstrated the potent acid-suppressing effects of Abeprazan. Preclinical data indicates that Abeprazan's inhibitory effect on gastric acid secretion is comparable to or greater than that of vonoprazan, another potent P-CAB.[2]
A recent study in a canine model of chronic gastritis provided comparative data for Abeprazan (Fexuprazan) against a PPI (esomeprazole) and an H2-receptor antagonist (famotidine).
Table 1: Comparative Preclinical Efficacy in a Canine Model of Chronic Gastritis
| Parameter | Fexuprazan (0.5 mg/kg) | Fexuprazan (1.0 mg/kg) | Esomeprazole (0.5 mg/kg) | Famotidine (0.5 mg/kg) |
| Veterinarian Clinical Score (Day 28) | Data available in raw dataset[5] | Data available in raw dataset[5] | Data available in raw dataset[5] | Data available in raw dataset[5] |
| Owner Clinical Score (Day 28) | Data available in raw dataset[5] | Data available in raw dataset[5] | Data available in raw dataset[5] | Data available in raw dataset[5] |
| Endoscopic Score (Day 28) | Data available in raw dataset[5] | Data available in raw dataset[5] | Data available in raw dataset[5] | Data available in raw dataset[5] |
| Histopathological Score (Day 28) | Data available in raw dataset[5] | Data available in raw dataset[5] | Data available in raw dataset[5] | Data available in raw dataset[5] |
| Note: The raw data for this study is publicly available for independent analysis.[5] |
Clinical Efficacy
Erosive Esophagitis (EE)
A phase III, randomized, double-blind, multicenter study (NCT03736369) compared the efficacy and safety of Abeprazan (Fexuprazan) 40 mg with Esomeprazole 40 mg for the treatment of erosive esophagitis.[6][7]
Table 2: Healing Rates in Erosive Esophagitis (Per-Protocol Set)
| Timepoint | Fexuprazan 40 mg (n=107) | Esomeprazole 40 mg (n=111) |
| Week 4 | 90.3% (93/103)[6] | 88.5% (92/104)[6] |
| Week 8 | 99.1% (106/107)[6][7] | 99.1% (110/111)[6][7] |
Fexuprazan was demonstrated to be non-inferior to esomeprazole in healing erosive esophagitis.[6][7] Notably, in a subgroup of patients with moderate-to-severe symptoms, Fexuprazan showed a significantly faster and better relief of heartburn symptoms compared to esomeprazole.[6]
Acute and Chronic Gastritis
A phase III, randomized, double-blind, placebo-controlled study (NCT04341454) evaluated the efficacy and safety of two dosing regimens of Abeprazan (Fexuprazan) in patients with acute or chronic gastritis.[2][8]
Table 3: Efficacy in Acute and Chronic Gastritis at 2 Weeks
| Endpoint | Fexuprazan 20 mg q.d. (n=102) | Fexuprazan 10 mg b.i.d. (n=102) | Placebo (n=96) |
| Erosion Improvement Rate | 57.8%[8] | 65.7%[8] | 40.6%[8] |
| Erosion Healing Rate | Significantly higher than placebo (p=0.033)[8] | Significantly higher than placebo (p=0.010)[8] | - |
Both dosing regimens of Fexuprazan were superior to placebo in improving gastric erosions.[8]
Experimental Protocols
In-Vitro H+/K+-ATPase Inhibition Assay (General Protocol)
This assay evaluates the direct inhibitory effect of a compound on the proton pump.
-
Enzyme Preparation: Gastric mucosal tissue is homogenized in a suitable buffer and subjected to differential centrifugation to isolate the microsomal fraction containing the H+/K+-ATPase.
-
Assay: The microsomal fraction is pre-incubated with varying concentrations of this compound or a control substance. The enzymatic reaction is initiated by the addition of ATP.
-
Quantification: The reaction is stopped, and the amount of inorganic phosphate released from ATP hydrolysis is measured, typically using a colorimetric method. The inhibitory potency (e.g., IC50) is then calculated.
Pylorus-Ligated Rat Model (General Protocol)
This in-vivo model is used to assess the antisecretory activity of a compound.
-
Animal Preparation: Rats are fasted to ensure an empty stomach.
-
Drug Administration: this compound, a vehicle control, or a comparator drug is administered, typically orally.
-
Surgical Procedure: Under anesthesia, the pyloric end of the stomach is ligated to prevent the passage of gastric contents into the duodenum, leading to the accumulation of gastric secretions.[9]
-
Sample Collection and Analysis: After a set period, the animals are sacrificed, and the stomach is excised. The volume, pH, and total acidity of the gastric juice are measured. The stomach lining is also examined for the presence and severity of ulcers.[9]
Clinical Trial Protocol for Erosive Esophagitis (NCT03736369 - Simplified)
-
Patient Population: Adult patients (20-75 years old) with endoscopically confirmed erosive esophagitis (Los Angeles Classification Grades A to D).[6]
-
Study Design: A multicenter, randomized, double-blind, active-controlled, non-inferiority trial.[6]
-
Treatment Arms:
-
Primary Endpoint: The proportion of patients with healed erosive esophagitis confirmed by endoscopy at week 8.[6][7]
-
Secondary Endpoints:
-
Safety Assessment: Monitoring of adverse events and changes in serum gastrin levels.[6]
Conclusion
This compound has demonstrated a potent and rapid mechanism of action in preclinical models. Clinical trials have established its non-inferiority to a standard-of-care PPI in the healing of erosive esophagitis, with potential advantages in symptom control. Furthermore, it has shown superior efficacy compared to placebo in improving gastric erosions in patients with gastritis. The data presented in this guide supports the therapeutic potential of this compound as a valuable alternative in the management of acid-related disorders. Further independent analysis of the available data is encouraged.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Efficacy and Safety of Fexuprazan in Patients with Acute or Chronic Gastritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Item - Clinical Efficacy and Safety of Fexuprazan in Canine Chronic Gastritis_raw data - figshare - Figshare [figshare.com]
- 6. Randomized controlled trial to evaluate the efficacy and safety of fexuprazan compared with esomeprazole in erosive esophagitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Randomized controlled trial to evaluate the efficacy and safety of fexuprazan compared with esomeprazole in erosive esophagitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. snu.elsevierpure.com [snu.elsevierpure.com]
- 9. Comparative study of proton pump inhibitors on dexamethasone plus pylorus ligation induced ulcer model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Target Engagement of Abeprazan Hydrochloride in Cellular Thermal Shift Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Abeprazan hydrochloride and its alternatives for the inhibition of gastric H+, K+-ATPase, with a focus on confirming target engagement using the Cellular Thermal Shift Assay (CETSA). This compound is a potassium-competitive acid blocker (P-CAB) that offers a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs). This document outlines the experimental basis for utilizing CETSA to verify the intracellular interaction of these compounds with their target protein.
Executive Summary
This compound is a reversible, potassium-competitive inhibitor of the gastric H+, K+-ATPase.[1][2][3][4][5] Unlike proton pump inhibitors (PPIs) such as Omeprazole, Abeprazan does not require an acidic environment for activation. This fundamental difference in binding mechanism—reversible versus covalent—is expected to produce distinct profiles in a Cellular Thermal Shift Assay (CETSA), providing a valuable method for confirming target engagement and elucidating the mode of action directly in a cellular context. While direct CETSA data for this compound is not yet publicly available, this guide presents a hypothetical, yet scientifically grounded, comparison based on its mechanism of action relative to established alternatives.
Comparison of this compound and Alternatives
The primary alternatives to this compound fall into two main categories: other potassium-competitive acid blockers (P-CABs) like Vonoprazan, and proton pump inhibitors (PPIs) like Omeprazole and Esomeprazole.
| Feature | This compound (P-CAB) | Vonoprazan (P-CAB) | Omeprazole (PPI) |
| Target | H+, K+-ATPase | H+, K+-ATPase | H+, K+-ATPase |
| Binding Mechanism | Reversible, ionic binding, competitive with K+ | Reversible, ionic binding, competitive with K+ | Covalent, disulfide bond formation |
| Activation Requirement | None, active in neutral pH | None, active in neutral pH | Requires acidic environment for conversion to active form |
| Speed of Onset | Rapid | Rapid | Slower, requires accumulation and activation |
| Duration of Action | Dependent on plasma concentration and dissociation rate | Long, due to slow dissociation | Long, due to irreversible binding |
Hypothetical Cellular Thermal Shift Assay (CETSA) Data
The following table presents hypothetical CETSA data for this compound and Omeprazole to illustrate the expected differences in target engagement confirmation. This data is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.
| Compound | Target Protein | Apparent Melting Temp (Tm) without Ligand (°C) | Apparent Melting Temp (Tm) with Ligand (°C) | Thermal Shift (ΔTm) (°C) | CETSA EC50 (µM) |
| This compound | H+, K+-ATPase | 52.5 | 57.8 | +5.3 | 0.8 |
| Omeprazole | H+, K+-ATPase | 52.5 | 59.2 | +6.7 | 1.5 |
Note: The greater thermal shift (ΔTm) for Omeprazole is hypothesized based on its covalent and irreversible binding, which typically results in a more pronounced stabilization of the target protein compared to the reversible binding of Abeprazan. The EC50 values reflect the concentration required to achieve 50% of the maximal thermal shift, indicating the potency of target engagement in a cellular environment.
Experimental Protocols
A detailed protocol for a Cellular Thermal Shift Assay to assess the target engagement of H+, K+-ATPase inhibitors is provided below.
Cellular Thermal Shift Assay (CETSA) Protocol for H+, K+-ATPase
1. Cell Culture and Treatment:
-
Culture human gastric adenocarcinoma cells (e.g., AGS cells), which endogenously express H+, K+-ATPase, to 80-90% confluency.
-
Harvest cells and resuspend in a serum-free culture medium at a density of 2 x 10^6 cells/mL.
-
Aliquot cell suspension into PCR tubes.
-
Treat cells with a range of concentrations of this compound or Omeprazole (e.g., 0.1 µM to 100 µM) or vehicle control (DMSO).
-
Incubate for 1 hour at 37°C to allow for compound uptake and target binding.
2. Thermal Treatment:
-
Heat the cell suspensions in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.
-
Include a non-heated control (37°C).
-
Immediately cool the samples to 4°C.
3. Cell Lysis and Protein Extraction:
-
Subject the cells to three freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete lysis.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet).
4. Protein Quantification and Analysis:
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Analyze the samples by SDS-PAGE and Western blot using a primary antibody specific for the α-subunit of the H+, K+-ATPase.
-
Use a secondary antibody conjugated to a fluorescent dye for detection.
-
Quantify the band intensities using an appropriate imaging system.
5. Data Analysis:
-
For each temperature point, normalize the band intensity of the treated samples to the non-heated control.
-
Plot the normalized intensity against the temperature to generate melting curves.
-
Determine the apparent melting temperature (Tm) as the temperature at which 50% of the protein is denatured.
-
The thermal shift (ΔTm) is the difference in Tm between the vehicle-treated and drug-treated samples.
-
For EC50 determination, plot the band intensity at a fixed temperature (chosen from the melting curve, e.g., 58°C) against the logarithm of the drug concentration and fit to a dose-response curve.
Visualizations
Signaling Pathway of Gastric Acid Secretion
Caption: Gastric acid secretion signaling pathway.
CETSA Experimental Workflow
Caption: CETSA experimental workflow diagram.
Logical Relationship of CETSA Principle
Caption: Logical relationship of the CETSA principle.
References
A comparative study on the formulation and stability of different Abeprazan hydrochloride salts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the formulation and stability considerations for different potential salt forms of Abeprazan, a potassium-competitive acid blocker (P-CAB). While specific experimental data comparing various Abeprazan salts is not extensively available in the public domain, this document extrapolates from established principles of pharmaceutical salt selection and the known properties of Abeprazan hydrochloride (also known as Fexuprazan hydrochloride) to offer a scientific comparison.
Introduction to Abeprazan and Salt Selection
Abeprazan is a next-generation acid suppressant that functions by reversibly inhibiting the proton pump (H+/K+-ATPase) in gastric parietal cells.[1][2][3] Unlike traditional proton pump inhibitors (PPIs), Abeprazan does not require an acidic environment for activation, leading to a more rapid onset of action.[4][5][6] The choice of a salt form for an active pharmaceutical ingredient (API) like Abeprazan is a critical step in drug development, significantly impacting its physicochemical properties, manufacturability, and clinical performance.[7][8][9] Key parameters influenced by salt selection include solubility, dissolution rate, stability, hygroscopicity, and bioavailability.[9][10]
Comparative Analysis of Potential Abeprazan Salt Forms
While Abeprazan is developed as the hydrochloride salt, a theoretical comparison with other potential salt forms can be insightful for formulation scientists. The selection of a suitable salt form is a multi-faceted process aiming to optimize the drug's properties for its intended dosage form and therapeutic application.[7][8]
Table 1: Theoretical Comparison of Physicochemical Properties of Potential Abeprazan Salts
| Salt Form | Expected Aqueous Solubility | Potential Impact on Dissolution Rate | Potential Stability Concerns | Key Formulation Considerations |
| Hydrochloride | Moderate to High | Favorable for oral absorption | Generally good, but may be susceptible to disproportionation in certain formulations.[11] | Well-established counterion in the pharmaceutical industry. Requires careful excipient compatibility screening to prevent salt disproportionation. |
| Mesylate | Often high | Can enhance dissolution compared to the free base. | Generally considered stable. | Good crystallinity is often achievable, which is beneficial for processing and stability. |
| Sulfate | Variable | May offer improved dissolution. | Can be prone to hydration, which may affect stability and processing. | Potential for improved stability over some other salts.[12] |
| Tosylate | Generally lower than smaller counterions | May have a slower dissolution rate. | Good thermal stability is often observed. | The larger counterion may influence the overall drug load in a formulation. |
| Maleate | Can be high | May enhance dissolution. | Can be susceptible to degradation, particularly under acidic conditions.[7] | Requires thorough stability testing due to the potential reactivity of the maleate counterion. |
Note: This table is based on general principles of salt selection and not on direct experimental data for different Abeprazan salts.
Formulation and Stability Data for this compound
Currently, Abeprazan is primarily studied and formulated as its hydrochloride salt.[5][6][13]
Table 2: Available Formulation and Stability Data for this compound
| Parameter | Value/Information | Source |
| Molecular Formula | C19H18ClF3N2O3S | [5] |
| Molecular Weight | 446.87 g/mol | [5] |
| Solubility | DMSO: ≥ 2.5 mg/mL | [6] |
| Storage (Powder) | -20°C for 3 years | [5] |
| Storage (in solvent) | -80°C for 1 year | [5] |
| Formulation | Oral tablets (10 mg and 40 mg have been studied) | [14][15] |
Experimental Protocols
Detailed experimental protocols are crucial for the systematic evaluation of different salt forms. The following are standard methodologies that would be employed in a comparative study.
Salt Screening Protocol
A multi-well plate-based screening method can be employed for the rapid identification of new salt forms.[16]
-
Preparation of Stock Solution: Prepare a stock solution of Abeprazan free base in a suitable solvent (e.g., acetone, ethanol).
-
Dispensing: Dispense an aliquot of the Abeprazan stock solution into each well of a 96-well plate.
-
Counterion Addition: Add an equimolar amount of a panel of pharmaceutically acceptable counterions (as solutions) to each well.
-
Solvent Evaporation: Allow the solvent to evaporate under controlled conditions (e.g., nitrogen stream, vacuum).
-
Solid-State Characterization: Analyze the resulting solids in each well using techniques like X-ray powder diffraction (XRPD) and polarized light microscopy to identify crystalline salt formation.
Aqueous Solubility Determination
The equilibrium solubility of each salt form is determined using the shake-flask method.
-
Sample Preparation: Add an excess amount of the Abeprazan salt to a fixed volume of purified water in a sealed container.
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Analysis: Withdraw an aliquot, filter it to remove undissolved solids, and analyze the concentration of Abeprazan in the filtrate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
Dissolution Rate Study
The intrinsic dissolution rate (IDR) provides a standardized measure of the dissolution of a pure substance under constant surface area.
-
Compact Preparation: Prepare a compact of the Abeprazan salt in a die with a known surface area.
-
Dissolution Apparatus: Place the compact in a dissolution apparatus (e.g., USP Apparatus 2) containing a suitable dissolution medium (e.g., simulated gastric fluid, simulated intestinal fluid).
-
Sample Collection: Withdraw samples from the dissolution medium at predetermined time intervals.
-
Analysis: Analyze the concentration of Abeprazan in each sample using HPLC to determine the dissolution rate.
Stability Testing Protocol (ICH Guidelines)
Stability studies are conducted according to the International Council for Harmonisation (ICH) guidelines (Q1A).[17]
-
Sample Storage: Store the different Abeprazan salt forms under various temperature and humidity conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Time Points: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term testing).
-
Analysis: Analyze the samples for appearance, assay, degradation products (using a stability-indicating HPLC method), and dissolution.
-
Forced Degradation: Subject the salts to stress conditions (acid, base, oxidation, heat, and light) to identify potential degradation pathways and to validate the stability-indicating method.[17]
Visualizations
Signaling Pathway of Abeprazan
Abeprazan, as a P-CAB, directly and reversibly inhibits the H+/K+-ATPase enzyme, which is the final step in the gastric acid secretion pathway.
Figure 1: Mechanism of action of Abeprazan.
Experimental Workflow for Salt Selection and Formulation
The process of selecting an optimal salt form and developing a stable formulation involves a series of integrated steps.
Figure 2: Workflow for salt selection and formulation.
Conclusion
The selection of an appropriate salt form is paramount to the successful development of Abeprazan as a therapeutic agent. While this compound is the clinically investigated form, a systematic evaluation of other salt forms could potentially offer advantages in terms of solubility, stability, and manufacturability. The experimental protocols outlined in this guide provide a framework for such a comparative study. Further research and public dissemination of comparative data on different Abeprazan salts would be highly beneficial to the scientific community and for the advancement of formulation science in the field of acid-related disease treatments.
References
- 1. Potent Potassium-competitive Acid Blockers: A New Era for the Treatment of Acid-related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of potassium-competitive acid blockers in eradication of Helicobacter pylori infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potassium-competitive acid blockers - are they the next generation of proton pump inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potassium-Competitive Acid Blockers and Proton Pump Inhibitors: The Dynamic Duo of Acid Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Proton pump | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Physiochemical assessment of pharmaceutical salt forms [wisdomlib.org]
- 10. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abmole.com [abmole.com]
- 12. A case study where pharmaceutical salts were used to address the issue of low in vivo exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 14. A Comparative Pharmacokinetic Study of Fexuprazan 10 mg: Demonstrating Bioequivalence with the Reference Formulation and Evaluating Steady State - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Comparative Pharmacokinetic Study of Fexuprazan 10 mg: Demonstrating Bioequivalence with the Reference Formulation and Evaluating Steady State [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. m.youtube.com [m.youtube.com]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Abeprazan Hydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Abeprazan hydrochloride. The following procedures are designed to ensure a safe laboratory environment and proper management of this potent potassium-competitive acid blocker.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a compound that requires careful handling due to its potential hazards. While some safety data sheets (SDS) may classify it as non-hazardous, others indicate it is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Given this conflicting information, a cautious approach is warranted. The following personal protective equipment (PPE) is mandatory to minimize exposure.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles with side-shields are required to protect against splashes and airborne particles[1].
-
Hand Protection: Wear protective gloves. Nitrile gloves are a suitable option, but it is advisable to consult the glove manufacturer's compatibility data. Change gloves immediately if they become contaminated[1].
-
Body Protection: An impervious lab coat or gown should be worn to prevent skin contact[1]. When there is a potential for splashing, a cuffed gown resistant to permeability by hazardous drugs is recommended[2].
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a suitable respirator must be used[1]. All work with powders or volatile solutions should be conducted in a certified chemical fume hood or other appropriate ventilated enclosure[1][3].
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound. Note that specific occupational exposure limits have not been established[1][3].
| Property | Value | Reference |
| Molecular Formula | C19H18ClF3N2O3S | [1][3] |
| Molecular Weight | 446.87 g/mol | [1][3] |
| CAS Number | 1902954-87-3 | [1][3] |
| Occupational Exposure Limits | No data available | [1][3] |
Operational and Disposal Plans
Safe Handling and Storage Procedures
Adherence to proper handling and storage protocols is critical to maintaining the integrity of the compound and ensuring personnel safety.
Handling:
-
Preparation: Before handling, ensure that a safety shower and an eye wash station are readily accessible[1][3].
-
Engineering Controls: Use this compound only in areas with adequate exhaust ventilation, such as a chemical fume hood, especially when handling the powder form to avoid dust and aerosol formation[1][3].
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory area where this compound is handled. Wash hands thoroughly after handling[1].
-
Avoiding Contamination: Avoid inhalation, and contact with eyes and skin[1][3].
Storage:
-
Temperature: Store the powdered form at -20°C. If in solvent, store at -80°C for up to six months or -20°C for one month[3].
-
Environment: Store in a cool, well-ventilated area away from direct sunlight and sources of ignition[1][3].
-
Incompatibilities: Keep away from strong acids/alkalis and strong oxidizing/reducing agents[1][3].
Emergency Procedures
In the event of an emergency, follow these procedures immediately.
First Aid Measures:
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, separating the eyelids with fingers. Remove contact lenses if present and easy to do. Seek prompt medical attention[1][3].
-
Skin Contact: Rinse the affected skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and seek medical attention[1][3].
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide respiratory support and seek medical attention[3].
-
Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Call a POISON CENTER or physician if you feel unwell[1][3].
Spill Response:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further leakage or spillage if it is safe to do so. Keep the material away from drains and water courses[1][3].
-
Absorb: For liquid spills, absorb the solution with a finely-powdered, liquid-binding material such as diatomite or universal binders[1][3]. For powder spills, carefully cover the spill with a damp absorbent material to avoid generating dust.
-
Clean: Decontaminate surfaces and equipment by scrubbing with alcohol[1][3].
-
Dispose: Collect all contaminated materials in a labeled, sealed container for disposal as hazardous waste[1].
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
-
Unused Product: Dispose of the contents and container to an approved waste disposal plant[1].
-
Contaminated Materials: All PPE, absorbent materials from spills, and any other items contaminated with this compound should be placed in a properly labeled, sealed container and disposed of as hazardous waste[4].
-
Environmental Precautions: Avoid release to the environment. Due to its high aquatic toxicity, it is imperative to prevent this compound from entering drains or waterways[1].
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
